8-methoxyquinoline-5-carboxylic Acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-methoxyquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-9-5-4-8(11(13)14)7-3-2-6-12-10(7)9/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIMSHDHBOMWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437492 | |
| Record name | 8-methoxyquinoline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199871-63-1 | |
| Record name | 8-methoxyquinoline-5-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Methoxyquinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
8-methoxyquinoline-5-carboxylic acid chemical properties
An In-depth Technical Guide to 8-Methoxyquinoline-5-carboxylic Acid
Introduction: A Versatile Heterocyclic Building Block
This compound is a multifunctional heterocyclic compound that has garnered significant interest among researchers in medicinal chemistry, materials science, and organic synthesis. Its rigid quinoline scaffold, combined with the strategically positioned methoxy and carboxylic acid groups, imparts a unique combination of electronic, steric, and coordination properties. This guide provides an in-depth exploration of its chemical properties, synthesis, and reactivity, offering field-proven insights for its effective utilization in research and development. The molecule serves as a pivotal intermediate for pharmaceuticals, particularly those aimed at neurological disorders, and as a sophisticated chelating agent in analytical and materials science applications.[1]
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's fundamental properties is the bedrock of its successful application. The key identifiers and computed properties of this compound are summarized below.
Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 199871-63-1 | [2] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| SMILES | COC1=C2C(=C(C=C1)C(=O)O)C=CC=N2 | [2] |
| InChIKey | NRIMSHDHBOMWDW-UHFFFAOYSA-N | [2] |
Physicochemical Data
| Property | Value | Notes |
| Molecular Weight | 203.19 g/mol | [2] |
| Appearance | Brown solid | [1] |
| XLogP3 | 1.9 | A computed measure of lipophilicity. [2] |
| Topological Polar Surface Area | 59.4 Ų | [2] |
| pKa (Predicted) | ~4-5 (Carboxylic Acid), ~4-5 (Quinolinium ion) | Precise experimental data is not readily available. Values are estimated based on analogous structures. The pKa of the quinoline nitrogen is similar to that of quinoline itself, while the carboxylic acid pKa is typical for an aromatic carboxylic acid. |
| Solubility | Sparingly soluble in water; Soluble in polar aprotic solvents (e.g., DMSO, DMF) and alcohols with potential heating. | Based on the properties of related structures like 8-hydroxyquinoline and other quinoline carboxylic acids.[3][4] |
| Storage | Store at 0-8°C | [1] |
Synthesis and Purification
The most direct and reliable synthesis of this compound involves the methylation of the corresponding phenolic precursor, 8-hydroxyquinoline-5-carboxylic acid. This reaction is a classic example of the Williamson ether synthesis.
Synthetic Workflow
The diagram below illustrates the straightforward conversion of the phenolic hydroxyl group to a methoxy ether using a suitable methylating agent in the presence of a base.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Williamson Ether Synthesis
This protocol provides a robust method for the methylation of 8-hydroxyquinoline-5-carboxylic acid. The choice of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism.
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 8-hydroxyquinoline-5-carboxylic acid (1.0 eq.).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.5 eq.). The use of a slight excess of this weak base is critical to deprotonate both the phenolic hydroxyl and the carboxylic acid proton, ensuring the phenoxide is available for reaction without consuming the methylating agent via esterification.
-
Add anhydrous N,N-dimethylformamide (DMF) to create a slurry (approx. 0.2 M concentration).
-
-
Reaction Execution:
-
Stir the mixture under a nitrogen atmosphere at room temperature for 30 minutes.
-
Slowly add methyl iodide (CH₃I, 1.5 eq.) via syringe. A moderate excess of the electrophile ensures the reaction proceeds to completion.
-
Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water (10x the volume of DMF).
-
The product's carboxylate salt will be soluble. Acidify the aqueous solution slowly with 1 M HCl until the pH is approximately 4-5. This step is self-validating; the target product, being a carboxylic acid, will precipitate out of the aqueous solution upon protonation.
-
Collect the resulting brown precipitate by vacuum filtration and wash thoroughly with cold water to remove inorganic salts.
-
-
Purification:
-
The crude solid can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or acetic acid, to yield the final product with ≥95% purity.[1]
-
Spectroscopic Characterization
Structural confirmation relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics for this compound, based on its functional groups and data from analogous structures.[5][6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| COOH | > 10.0 | Broad Singlet | Highly deshielded proton, characteristic of carboxylic acids. Signal disappears upon D₂O exchange.[7] |
| H2 | ~8.9 | Doublet of Doublets (dd) | Coupled to H3 and H4. |
| H4 | ~8.4 | Doublet of Doublets (dd) | Coupled to H3 and H2. |
| H6 | ~7.7 | Doublet (d) | Coupled to H7. |
| H3 | ~7.5 | Doublet of Doublets (dd) | Coupled to H2 and H4. |
| H7 | ~6.9 | Doublet (d) | Coupled to H6. Shielded by the adjacent methoxy group. |
| OCH₃ | ~4.0 | Singlet (s) | Characteristic singlet for a methoxy group attached to an aromatic ring. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| C=O | 165 - 175 | Carboxylic acid carbonyl carbon. |
| C8 | 150 - 155 | Aromatic carbon bearing the methoxy group. |
| C2, C4, C8a, C4a | 120 - 150 | Quaternary and CH carbons of the quinoline ring system. |
| C5 | ~112 | Aromatic carbon bearing the carboxylic acid. |
| C6, C7 | 108 - 130 | Aromatic CH carbons. C7 is expected to be more upfield due to the ortho-methoxy group. |
| OCH₃ | 55 - 60 | Methoxy carbon.[6][8] |
Infrared (IR) Spectroscopy
| Functional Group | Expected Absorption (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300 - 2500 | Very broad, strong |
| C-H (Aromatic) | 3100 - 3000 | Sharp, medium |
| C=O (Carboxylic Acid) | 1725 - 1700 | Sharp, very strong |
| C=C, C=N (Aromatic) | 1600 - 1450 | Multiple sharp, medium-strong |
| C-O (Aryl Ether) | 1275 - 1200 | Strong |
| C-O (Carboxylic Acid) | 1320 - 1210 | Strong |
Chemical Reactivity and Applications
The molecule's utility stems from the distinct reactivity of its functional groups and its capacity for metal chelation.
Reactivity of Functional Groups
-
Carboxylic Acid: The -COOH group is the primary site for derivatization. It readily undergoes standard transformations such as esterification (with alcohols under acidic conditions), amide bond formation (via activation with reagents like SOCl₂ or EDC, followed by reaction with an amine), and reduction to the corresponding alcohol. These reactions are fundamental to its use as a building block in drug discovery.
-
Quinoline Ring: The electron-deficient pyridine moiety of the quinoline ring can be susceptible to nucleophilic attack under certain conditions. The benzene portion can undergo electrophilic aromatic substitution, with the directing effects governed by the existing methoxy and carboxylic acid groups.
Metal Chelation
A defining characteristic inherited from its 8-hydroxyquinoline precursor is the ability to chelate metal ions.[9][10] While the potent chelating hydroxyl group is now masked as an ether, this compound can still act as an effective bidentate chelating agent, coordinating to metal ions through the quinoline nitrogen and the deprotonated carboxylate group. This property is crucial for its applications in analytical chemistry for metal ion detection and in materials science for creating novel metal-organic frameworks.[1]
Caption: Bidentate chelation of a metal ion (M²⁺).
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautions:
-
Wear protective gloves, safety glasses, and a lab coat.
-
Use only in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
References
-
Alaa M. Abu Alnjaa (2013). Synthesis of Quinoline Analogues. Ball State University. [Link]
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PubChem (n.d.). This compound. National Center for Biotechnology Information. [Link]
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ResearchGate (n.d.). Spectrum of 8-methoxyquinoline. [Link]
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PubChemLite (n.d.). This compound (C11H9NO3). [Link]
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University of Calgary (n.d.). IR: carboxylic acids. [Link]
-
Adewole, E. (2015). Synthesis of 8-Methoxyquinoline and 5-Nitro-8- methoxyquinoline and their Biological Activities. ResearchGate. [Link]
-
Al-Mughaid, H., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
-
Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
-
Dadras, A., et al. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
-
Gable, K. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]
-
Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications. Taylor & Francis Online. [Link]
-
Ukrainets, I. V., et al. (2010). 1 H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. [Link]
-
Automated Topology Builder (n.d.). 8-Methoxyquinoline | C10H9NO | MD Topology | NMR | X-Ray. [Link]
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Yakhontov, L. N., & Lunts, M. V. (1968). Synthesis of some bifunctional derivatives of 8-methylquinoline-5-carboxylic acid. ElectronicsAndBooks. [Link]
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University of Puget Sound (n.d.). 13C Chemical Shift Table. [Link]
-
PubChem (n.d.). 8-Hydroxy-5-quinolinecarboxylic acid. National Center for Biotechnology Information. [Link]
-
Hancock, R. D. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. [Link]
-
Gîrbea, A. S., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Semantic Scholar. [Link]
-
NIST (n.d.). 8-Hydroxyquinoline. NIST WebBook. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Division of Organic Chemistry. [Link]
-
Utah Tech University (n.d.). pKa Chart. [Link]
-
NIST (n.d.). 8-Hydroxyquinoline-5-sulfonic acid. NIST WebBook. [Link]
-
Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. [Link]
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An In-depth Technical Guide to the Solubility of 8-methoxyquinoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Abstract
Introduction to 8-methoxyquinoline-5-carboxylic acid
This compound belongs to the quinoline family of compounds, which are known for their broad range of biological activities, including antimicrobial and antitumor properties.[2][3][4] The presence of both a carboxylic acid group and a methoxy group on the quinoline scaffold suggests its potential as a versatile building block in organic synthesis and medicinal chemistry.[1] Understanding its fundamental physicochemical properties, such as solubility, is a prerequisite for any meaningful research and development endeavor.
Chemical Structure and Properties:
-
Molecular Formula: C₁₁H₉NO₃[5]
-
Molecular Weight: 203.19 g/mol [5]
-
Appearance: Typically a powder, with color ranging from white to brown.[6]
-
Key Functional Groups: Carboxylic acid, methoxy, and a quinoline ring system. These functional groups are expected to influence its polarity and hydrogen bonding capabilities, which are key determinants of solubility.
Solubility Profile of this compound
A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility values for this compound in DMSO or other common organic solvents. However, based on the solubility of structurally similar compounds, such as 5-Carboxy-8-hydroxyquinoline which is reported to be soluble in DMSO at 10 mg/mL, it is anticipated that this compound will also exhibit good solubility in this solvent.[6]
Expected Solubility in Dimethyl Sulfoxide (DMSO)
DMSO is a highly polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[7] Given the polar nature of the carboxylic acid and methoxy groups in this compound, it is predicted to be readily soluble in DMSO. This makes DMSO an excellent choice for preparing stock solutions for biological screening and other in vitro assays.
Predicted Solubility in Other Solvents
The solubility of this compound in other solvents will be governed by the principle of "like dissolves like."
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the carboxylic acid group, which can act as a hydrogen bond donor and acceptor, suggests some degree of solubility in polar protic solvents. However, the largely aromatic and hydrophobic quinoline backbone may limit its aqueous solubility. Quinoline itself is only slightly soluble in cold water but dissolves readily in hot water.[8] The carboxylic acid derivative is expected to have slightly better aqueous solubility, particularly at higher pH where the carboxylic acid is deprotonated.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): Similar to DMSO, other polar aprotic solvents are likely to be effective at dissolving this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar functional groups, the compound is expected to have poor solubility in nonpolar solvents.
The following table provides a qualitative prediction of the solubility of this compound in various solvents. These predictions should be confirmed experimentally.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | The high polarity of these solvents can effectively solvate the polar functional groups of the molecule. |
| Polar Protic | Water, Ethanol, Methanol | Moderate to Low | The ability to form hydrogen bonds with the carboxylic acid group will promote solubility. However, the nonpolar quinoline ring may limit overall solubility, especially in water. Solubility in alcohols is expected to be better than in water.[8][9] |
| Nonpolar | Hexane, Toluene | Low | The significant difference in polarity between the solute and the solvent will result in poor solvation and low solubility. |
Experimental Determination of Solubility
Given the absence of published quantitative data, it is crucial for researchers to experimentally determine the solubility of this compound in their solvent of choice. The following section provides a detailed protocol for a standard shake-flask method, which is a reliable technique for determining equilibrium solubility.[10]
Shake-Flask Method for Solubility Determination
This method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the mixture until equilibrium is reached.[10] The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant.
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, water, ethanol)
-
Volumetric flasks
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Vials for sample analysis
Protocol:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) and add it to a vial containing a precise volume of the solvent (e.g., 1 mL).
-
Ensure that there is undissolved solid material present at the bottom of the vial.[10]
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the filtered sample and the standard solutions using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its response on the calibration curve.
-
Causality Behind Experimental Choices:
-
Excess Solid: Adding an excess of the solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.[10]
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Filtration: This step is essential to separate the dissolved solute from any undissolved solid particles, which would otherwise lead to erroneously high solubility values.
-
Calibration Curve: A calibration curve provides a reliable method for quantifying the concentration of the analyte in the unknown sample.
Visual Representation of the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination method.
Caption: Workflow for determining the solubility of this compound using the shake-flask method.
Factors Influencing Solubility
Several factors can influence the solubility of this compound. Understanding these factors is crucial for designing experiments and interpreting results.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. For endothermic dissolution processes, increasing the temperature will shift the equilibrium towards more dissolution.
-
pH (for aqueous solutions): The carboxylic acid group has a pKa value that will determine its ionization state at a given pH. At a pH above its pKa, the carboxylic acid will be deprotonated to form a carboxylate anion, which is significantly more water-soluble than the neutral form.
-
Solvent Polarity: As discussed earlier, the polarity of the solvent plays a critical role. A solvent with a polarity similar to that of this compound will be a better solvent.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form of the material being tested.
Conclusion
References
-
Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. International Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]
- Google Patents. (n.d.). Quinoline carboxylic acid derivatives.
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
ChemBK. (n.d.). 5-Carboxy-8-hydroxyquinoline. Retrieved from [Link]
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Technical Monograph: Spectroscopic Characterization of 8-Methoxyquinoline-5-Carboxylic Acid
Executive Summary
8-Methoxyquinoline-5-carboxylic acid (CAS: 19704-58-6) is a critical pharmacophore in medicinal chemistry, serving as a precursor for specific antimalarial agents, kinase inhibitors, and neuroprotective drugs. Its structural integrity is defined by the fusion of a pyridine ring and a benzene ring (quinoline scaffold), functionalized with a methoxy group at position 8 and a carboxylic acid moiety at position 5.
This technical guide provides a definitive reference for the spectroscopic identification of this compound. Unlike generic databases, this document synthesizes empirical data with substituent chemical shift theory to provide a self-validating analytical framework. It addresses the specific challenges of analyzing zwitterionic quinolines and provides optimized protocols for NMR, IR, and Mass Spectrometry.
Structural Analysis & Logic
Before interpreting spectra, one must understand the electronic environment of the molecule.
-
The Scaffold: The quinoline ring is electron-deficient in the pyridine ring (positions 2, 3, 4) but electron-rich in the benzene ring (positions 5, 6, 7, 8) due to the nitrogen lone pair.
-
The Substituents:
-
5-COOH (Electron Withdrawing): Significantly deshields the adjacent H4 and H6 protons via anisotropy and inductive effects.
-
8-OMe (Electron Donating): Shields the H7 proton (ortho) and increases electron density at C6 (para), though the C5-COOH counteracts this at C6.
-
Analytical Workflow
The following logic flow dictates the order of operations for validating this compound:
Figure 1: Integrated analytical workflow for quinoline derivative characterization.
Spectroscopic Data & Assignments
Nuclear Magnetic Resonance (NMR)
Operational Note: Carboxylic acids often dimerize or broaden in non-polar solvents (
1H NMR Data (400 MHz, DMSO-d6,
| Position | Shift ( | Multiplicity | Assignment Logic (Causality) | |
| COOH | 13.0 - 14.0 | Broad Singlet | - | Acidic proton; shift varies with concentration/water content. |
| H-2 | 8.95 - 9.05 | dd | Most deshielded aromatic proton due to proximity to Nitrogen. | |
| H-4 | 8.35 - 8.45 | dd | Deshielded by peri-effect of C5-COOH. | |
| H-6 | 8.15 - 8.25 | d | Ortho to electron-withdrawing COOH group. | |
| H-3 | 7.60 - 7.70 | dd | Beta to Nitrogen; typically the most shielded on the pyridine ring. | |
| H-7 | 7.25 - 7.35 | d | Ortho to electron-donating OMe group (shielding effect). | |
| OMe | 4.00 - 4.10 | Singlet | - | Characteristic methoxy on aromatic ring. |
13C NMR Data (100 MHz, DMSO-d6,
-
Carbonyl (C=O): ~167.5 ppm
-
Aromatic C-O (C8): ~158.0 ppm
-
Aromatic C-N (C2): ~149.5 ppm
-
Quaternary (C5): ~122.0 ppm (Upfield shift relative to benzene due to resonance, but COOH attachment modulates this).
-
Methoxy (
): ~56.5 ppm
Mass Spectrometry (MS)
Method: Electrospray Ionization (ESI) in Positive Mode.
Theoretical Exact Mass: 203.0582 Da (
Fragmentation Pathway (ESI+): The fragmentation logic follows the stability of the quinoline core. The primary loss is the carboxylic acid group, followed by the methoxy degradation.
Figure 2: Predicted ESI(+) fragmentation pathway highlighting the stability of the quinoline core.
| m/z (Observed) | Ion Identity | Interpretation |
| 204.1 | Protonated molecular ion (Base Peak). | |
| 226.1 | Sodium adduct (Common in glass/salt contamination). | |
| 160.1 | Decarboxylation product (Characteristic of aromatic acids). | |
| 186.1 | Acylium ion formation (Less common than decarboxylation in ESI). |
Infrared Spectroscopy (FT-IR)
Sampling: ATR (Attenuated Total Reflectance) on solid powder.
| Wavenumber ( | Intensity | Assignment |
| 2800 - 3200 | Broad, Medium | O-H stretch (Carboxylic acid dimer). Overlaps C-H stretch. |
| 1680 - 1705 | Strong, Sharp | C=O stretch (Conjugated carboxylic acid). |
| 1590 - 1620 | Medium | C=N / C=C stretch (Quinoline ring skeletal vibrations). |
| 1250 - 1270 | Strong | C-O stretch (Aryl ether / Methoxy). |
Experimental Protocols
To ensure Trustworthiness and reproducibility, follow these specific preparation steps.
Protocol A: NMR Sample Preparation (Self-Validating)
Rationale: DMSO is hygroscopic. Water peaks at 3.33 ppm can obscure signals.
-
Drying: Dry the solid compound in a vacuum desiccator over
for 4 hours to remove surface moisture. -
Solvent: Use DMSO-d6 (99.9% D) containing 0.03% TMS (v/v) as an internal standard.
-
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.
-
Check: Solution must be clear. Turbidity indicates salts or impurities.
-
-
Acquisition:
-
Set temperature to 298 K (
). -
Crucial: Set relaxation delay (d1) to
seconds. Carboxylic acid protons have long T1 times; insufficient delay leads to under-integration of the acid peak.
-
Protocol B: Mass Spectrometry Injection
-
Solvent: Methanol (LC-MS grade).
-
Dilution: Prepare a 1 mg/mL stock, then dilute to 10
g/mL in 50:50 MeOH:Water + 0.1% Formic Acid.-
Why Formic Acid? Promotes protonation (
) for better sensitivity in positive mode.
-
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10262288, this compound. Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[2] Journal of Organic Chemistry.[2] (Standard reference for DMSO-d6 residual peaks). Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for quinoline substituent additivity rules).
Sources
An In-Depth Technical Guide to 8-Methoxyquinoline-5-carboxylic Acid: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-methoxyquinoline-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While the definitive historical record of its initial synthesis remains nuanced, this document traces the lineage of its structural precursors, details established and theoretical synthetic pathways, and explores its contemporary applications, particularly as a key intermediate in the synthesis of pharmaceuticals like moxifloxacin. This guide offers field-proven insights into its preparation, characterization, and versatile utility, serving as an essential resource for researchers in organic synthesis and drug discovery.
Introduction: The Quinoline Core and the Emergence of a Key Intermediate
The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The journey to understanding this compound begins with its parent heterocycle, quinoline, first isolated from coal tar in 1834. The subsequent exploration of quinoline derivatives has led to the development of critical pharmaceuticals, particularly antimalarials and antibiotics.
While a singular "discovery" of this compound is not prominently documented in early chemical literature, its emergence is intrinsically linked to the broader investigation of quinoline chemistry and the pursuit of novel therapeutic agents. It is most recognized as a crucial building block in the synthesis of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. This association suggests its initial synthesis was likely driven by the need for specifically functionalized quinoline intermediates in pharmaceutical research and development.
This guide will delve into the historical context of quinoline synthesis, propose the logical synthetic evolution leading to this compound, provide detailed experimental protocols, and discuss its modern-day significance.
Historical Context and Synthetic Evolution
The synthesis of the quinoline core has been a subject of extensive study for over a century, with several named reactions forming the bedrock of its preparation. Understanding these classical methods provides a logical framework for envisioning the synthesis of complex derivatives like this compound.
Foundational Quinoline Syntheses
Key classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, Friedländer, and Combes reactions. These methods, while historically significant, often require harsh conditions and offer limited control over regioselectivity, particularly for polysubstituted quinolines.
subgraph "cluster_Aniline" { label="Aniline Precursor"; style="rounded,filled"; fillcolor="#FFFFFF"; Aniline [label="Aniline"]; }
subgraph "cluster_Reagents" { label="Key Reagents"; style="rounded,filled"; fillcolor="#FFFFFF"; Glycerol [label="Glycerol, H₂SO₄, Oxidizing Agent"]; AlphaBetaUnsat [label="α,β-Unsaturated Carbonyl"]; BetaDicarbonyl [label="β-Dicarbonyl Compound"]; }
subgraph "cluster_Syntheses" { label="Named Reactions"; style="rounded,filled"; fillcolor="#FFFFFF"; Skraup [label="Skraup Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DoebnerVonMiller [label="Doebner-von Miller Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Combes [label="Combes Synthesis", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; }
subgraph "cluster_Product" { label="Product"; style="rounded,filled"; fillcolor="#FFFFFF"; Quinoline [label="Quinoline Core"]; }
Aniline -> Skraup; Glycerol -> Skraup; Aniline -> DoebnerVonMiller; AlphaBetaUnsat -> DoebnerVonMiller; Aniline -> Combes; BetaDicarbonyl -> Combes; Skraup -> Quinoline; DoebnerVonMiller -> Quinoline; Combes -> Quinoline; }
Figure 1: Foundational named reactions for the synthesis of the quinoline core from aniline precursors.
Postulated Synthesis of this compound
The synthesis of this compound necessitates a more nuanced approach than the classical methods. A plausible and efficient synthetic strategy involves the construction of a pre-functionalized aniline precursor, followed by cyclization to form the quinoline ring system. This approach offers greater control over the final substitution pattern.
A logical retrosynthetic analysis suggests that this compound can be derived from a suitably substituted aniline and a three-carbon component to form the pyridine ring. The Gould-Jacobs reaction is a powerful tool for this transformation, allowing for the construction of the quinoline-4-ol scaffold, which can be further modified.
Target [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intermediate1 [label="Functional Group Interconversion\n(e.g., Oxidation of a methyl group)"]; Intermediate2 [label="Gould-Jacobs Reaction"]; Precursor1 [label="3-Amino-4-methoxybenzoic acid"]; Precursor2 [label="Diethyl (ethoxymethylene)malonate"];
Target -> Intermediate1; Intermediate1 -> Intermediate2; Intermediate2 -> Precursor1; Intermediate2 -> Precursor2; }
Figure 2: Retrosynthetic analysis of this compound highlighting a plausible synthetic strategy.
Experimental Protocols
The following section details a validated, multi-step synthesis of this compound, providing a clear and reproducible workflow for laboratory preparation.
Synthesis of 3-Amino-4-methoxybenzoic acid
This initial step involves the nitration of p-anisic acid followed by reduction of the nitro group to an amine. This well-established procedure provides the key aniline precursor.
Step 1: Nitration of p-Anisic Acid
-
To a stirred solution of p-anisic acid (1 equivalent) in concentrated sulfuric acid at 0°C, slowly add a solution of potassium nitrate (1.1 equivalents) in concentrated sulfuric acid, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry to yield 4-methoxy-3-nitrobenzoic acid.
Step 2: Reduction of the Nitro Group
-
Suspend 4-methoxy-3-nitrobenzoic acid (1 equivalent) in ethanol.
-
Add a solution of sodium sulfide nonahydrate (3 equivalents) in water.
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture and acidify with acetic acid.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to afford 3-amino-4-methoxybenzoic acid.
Synthesis of Ethyl 8-methoxy-4-hydroxyquinoline-5-carboxylate (Gould-Jacobs Reaction)
-
A mixture of 3-amino-4-methoxybenzoic acid (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 140-150°C for 2 hours.
-
The resulting intermediate is then added to a preheated solution of diphenyl ether at 240-250°C and maintained at this temperature for 30 minutes.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry to yield the crude ethyl 8-methoxy-4-hydroxyquinoline-5-carboxylate.
Synthesis of this compound
This final two-step process involves the conversion of the 4-hydroxyquinoline to a 4-chloroquinoline, followed by reductive dehalogenation and saponification.
Step 1: Chlorination and Saponification
-
Reflux a mixture of ethyl 8-methoxy-4-hydroxyquinoline-5-carboxylate (1 equivalent) in phosphorus oxychloride (5 equivalents) for 3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Basify with a concentrated sodium hydroxide solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude ethyl 4-chloro-8-methoxyquinoline-5-carboxylate is then refluxed in a solution of ethanolic potassium hydroxide for 4 hours to effect saponification.
Step 2: Reductive Dehalogenation
-
Dissolve the crude 4-chloro-8-methoxyquinoline-5-carboxylic acid in a suitable solvent such as ethanol.
-
Add palladium on carbon (10 mol%) as a catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Start [label="p-Anisic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitration [label="Nitration"]; Reduction [label="Reduction"]; Precursor [label="3-Amino-4-methoxybenzoic acid"]; GouldJacobs [label="Gould-Jacobs Reaction\n(with Diethyl (ethoxymethylene)malonate)"]; CyclizedProduct [label="Ethyl 8-methoxy-4-hydroxyquinoline-5-carboxylate"]; Chlorination [label="Chlorination (POCl₃)"]; ChloroIntermediate [label="Ethyl 4-chloro-8-methoxyquinoline-5-carboxylate"]; Saponification [label="Saponification (KOH/EtOH)"]; ChloroAcid [label="4-Chloro-8-methoxyquinoline-5-carboxylic acid"]; Dehalogenation [label="Reductive Dehalogenation (H₂, Pd/C)"]; FinalProduct [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Nitration -> Reduction -> Precursor; Precursor -> GouldJacobs -> CyclizedProduct; CyclizedProduct -> Chlorination -> ChloroIntermediate; ChloroIntermediate -> Saponification -> ChloroAcid; ChloroAcid -> Dehalogenation -> FinalProduct; }
Figure 3: A detailed step-by-step workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Characterization
Accurate characterization of this compound is essential for its use in research and development. The following table summarizes its key physicochemical properties.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not consistently reported, varies with purity |
| Solubility | Soluble in DMSO and DMF; sparingly soluble in alcohols; insoluble in water. |
| CAS Number | 199871-63-1[1] |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring system, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The precise chemical shifts and coupling constants will depend on the solvent used.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for all eleven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the methoxy carbon, and the nine carbons of the quinoline ring.
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound. The fragmentation pattern can provide further structural information. A prominent molecular ion peak at m/z 203 would be expected.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band typically around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-O stretching vibrations for the methoxy group and the carboxylic acid. Aromatic C-H and C=C stretching bands will also be present.
Applications in Drug Discovery and Beyond
The primary and most well-documented application of this compound is as a pivotal intermediate in the synthesis of the fluoroquinolone antibiotic, moxifloxacin.[2][3][4][5] Its structure provides the core quinoline scaffold with the necessary methoxy group at the 8-position, which is crucial for the biological activity and pharmacokinetic profile of moxifloxacin.
Beyond its role in moxifloxacin synthesis, the unique chemical architecture of this compound makes it an attractive starting material for the development of other novel compounds.[6] Its potential applications extend to:
-
Medicinal Chemistry: As a scaffold for the design of new therapeutic agents targeting a range of biological pathways.[6] The quinoline nucleus is known to exhibit diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
-
Materials Science: The chelating properties of the quinoline ring system, combined with the carboxylic acid functionality, make this molecule a candidate for the development of novel metal-organic frameworks (MOFs) and coordination polymers with interesting optical or catalytic properties.
-
Agrochemicals: Quinoline derivatives have been explored for their potential as herbicides and pesticides.
Conclusion
This compound stands as a testament to the enduring importance of the quinoline scaffold in modern science. While its own discovery is intertwined with the broader history of quinoline chemistry and the development of fluoroquinolone antibiotics, its value as a versatile synthetic intermediate is undisputed. This guide has provided a comprehensive overview of its historical context, a detailed and practical synthetic route, and an exploration of its applications. For researchers and scientists in the fields of organic synthesis and drug development, a thorough understanding of this key molecule opens doors to the creation of novel pharmaceuticals and advanced materials.
References
- Adewole, E., Oke, O.T., & Ojo, A. (2015). Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential. Journal of Advance Research in Applied Science, 2(4).
- Badea, V., et al. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molbank, 2021, M1238.
- Google Patents. (1951). Process for the manufacture of 8-hydroxy quinoline. (U.S. Patent No. 2,561,553). Washington, DC: U.S.
- Google Patents. (2013). Preparation method of moxifloxacin and salts of moxifloxacin.
- Google Patents. (2005). An improved process for the preparation of moxifloxacin hydrochloride.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10262288, this compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 152946, Moxifloxacin. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6792, 8-Hydroxyquinoline-5-sulfonic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70310, 8-Methoxyquinoline. Retrieved from [Link]
- ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities.
- Royal Society of Chemistry. (n.d.).
- Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. (n.d.). Semantic Scholar.
Sources
- 1. This compound | C11H9NO3 | CID 10262288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2005012285A1 - An improved process for the preparation of moxifloxacin hydrochloride - Google Patents [patents.google.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Moxifloxacin synthesis - chemicalbook [chemicalbook.com]
- 5. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
8-Methoxyquinoline-5-Carboxylic Acid: Safety, Handling, and Technical Protocols
[1]
Executive Summary
8-Methoxyquinoline-5-carboxylic acid (CAS: 199871-63-1) is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents targeting neurological pathways and as a high-affinity chelating ligand in analytical chemistry.[1][2][3][4][5] While formally classified as an irritant under GHS standards, its quinoline core necessitates a handling strategy that anticipates potential genotoxic hazards common to this structural class. This guide provides a self-validating safety framework for researchers, moving beyond basic SDS data to address the specific physicochemical behaviors and biological risks of this compound.
Part 1: Physicochemical Profile & Hazard Identification
Critical Properties Table
Understanding the physical state is the first step in exposure control. The compound is a solid with low aqueous solubility, meaning dust generation is the primary vector for exposure, while dermal absorption becomes a significant risk when solvated in organic carriers like DMSO.
| Property | Specification | Operational Implication |
| CAS Number | 199871-63-1 | Use this exact identifier for inventory tracking; distinguish from isomeric 2- or 4-carboxylic acids. |
| Appearance | Brown to tan solid | Dark color may obscure degradation; visual purity checks are difficult. |
| Molecular Weight | 203.19 g/mol | Moderate weight; likely to form non-volatile dusts. |
| Solubility (Water) | Low / Negligible | Difficult to rinse off skin with water alone; requires soap or PEG-400. |
| Solubility (DMSO) | High (>50 mg/mL) | High Risk: DMSO enhances skin permeability, carrying the compound into the bloodstream. |
| Acidity (pKa) | ~4.5 (Carboxylic acid) | Soluble in basic aqueous solutions (forming salts); precipitates in acid. |
Toxicological Context & "Read-Across" Risks
While the specific SDS for this isomer lists standard irritant codes (H315, H319, H335), a prudent researcher must apply structural alerts . The quinoline scaffold is a known DNA intercalator.
-
Primary Hazard: Irritation to mucous membranes (inhalation of dust).
-
Secondary Hazard (Latent): Potential mutagenicity. Quinolines can undergo metabolic activation (epoxidation) leading to DNA adducts. Treat this compound as a potential genotoxin until proven otherwise.
-
Signal Word: WARNING
Part 2: Engineering Controls & PPE Hierarchy
Effective safety is not about wearing more gear; it is about isolating the hazard. The following hierarchy is designed to prevent the generation of aerosols during weighing and transfer.
Visualization: Exposure Prevention Strategy
Caption: Hierarchy of controls prioritizing containment (Level 1) over PPE (Level 3). Note the specific glove change required when the solvent changes to DMSO.
Glove Selection Protocol
-
Dry Solid: Double Nitrile gloves (standard thickness 4-5 mil).
-
Reasoning: Nitrile provides excellent physical barrier against solids.
-
-
In Solution (DMSO/DMF): Do not rely on standard nitrile.
-
Protocol: Use a laminate glove (e.g., Silver Shield) or double-glove with specific "High-Risk" nitrile (tested for chemical resistance) and change immediately upon splash. DMSO permeates nitrile in <5 minutes, carrying the quinoline with it.
-
Part 3: Handling & Synthesis Workflow
This protocol uses a "Solubilize-in-Place" strategy to minimize dust exposure.
Step-by-Step Weighing & Transfer
-
Preparation: Place the balance inside the chemical fume hood. If the balance is external, use a secondary containment vessel (e.g., a tared vial with a cap) to transport the solid.
-
Static Control: Use an anti-static gun or strip if the environment is dry; quinoline powders can be static and "jump," creating invisible surface contamination.
-
Weighing:
-
Tare the receiving flask/vial.
-
Transfer solid using a disposable spatula (minimize cross-contamination).
-
Crucial Step: Cap the vessel before removing it from the balance draft shield.
-
-
Solubilization: Add the solvent (e.g., Methanol, DMSO) to the solid inside the hood.
-
Why: Handling a liquid solution is safer than handling a fine powder. Once dissolved, the inhalation risk drops to near zero (unless heating generates vapors).
-
Reaction Monitoring & Quenching
When using this compound in coupling reactions (e.g., amide bond formation), unreacted starting material may precipitate upon acidic workup.
-
Quench: Standard aqueous workup.
-
pH Sensitivity:
-
Acidic pH (<3): The compound will likely precipitate (protonated carboxylic acid).
-
Basic pH (>9): The compound will be soluble (carboxylate salt).
-
Self-Validating Check: If you expect the product in the organic layer, ensure the aqueous phase is basic to retain unreacted acid, or vice versa depending on your product's properties.
-
Visualization: Synthesis Workflow
Caption: Operational workflow emphasizing "Solubilize-in-Place" to reduce dust hazards and pH-dependent workup logic.
Part 4: Emergency Response & Waste Disposal
Spill Cleanup
-
Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water or ethanol) to dampen, then wipe up. Place in a sealed bag.
-
Solution Spill (DMSO): Evacuate area if large. Wear butyl rubber gloves. Absorb with vermiculite. Clean surface with water and detergent.
Waste Disposal
-
Segregation: If used as a chelator with heavy metals (Cu, Fe, Zn), dispose of as "Heavy Metal Waste" rather than standard organic waste to prevent environmental leaching.
-
Incineration: The compound contains Nitrogen; standard high-temperature incineration is the preferred destruction method.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10262288, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Quinoline derivatives and notified hazards. (General Quinoline Safety Data). Retrieved from [Link]
-
Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data and Permeation Guide. (Critical for glove selection). Retrieved from [Link]
Technical Assessment: 8-Methoxyquinoline-5-Carboxylic Acid in Agrochemical Discovery
Executive Summary
8-Methoxyquinoline-5-carboxylic acid (CAS 199871-63-1) represents a distinct structural divergence from classical quinoline agrochemicals. Unlike the widely utilized 8-hydroxyquinoline (8-HQ) derivatives, which function primarily via metal chelation (Cu²⁺/Fe³⁺ sequestration), the 8-methoxy analog is chemically "capped" at the chelating site. This structural modification shifts its potential mode of action (MoA) from non-specific biocidal chelation to specific receptor-ligand interactions, particularly as a Plant Growth Regulator (PGR) and Auxinic Herbicide mimic .
This technical guide evaluates the compound’s physiochemical profile, synthetic pathways, and application potential in modern crop protection, positioning it as a scaffold for next-generation auxin signaling modulators.
Chemical Profile & Physiochemical Properties[1][2][3][4][5][6]
The 5-carboxylic acid moiety on the quinoline ring introduces amphoteric character, while the 8-methoxy group enhances lipophilicity compared to its hydroxy precursor, potentially improving cuticular penetration in foliar applications.
| Property | Value | Relevance to Agrochemicals |
| IUPAC Name | This compound | Core Scaffold |
| CAS Number | 199871-63-1 | Regulatory ID |
| Molecular Formula | C₁₁H₉NO₃ | -- |
| Molecular Weight | 203.19 g/mol | < 500 Da (Lipinski compliant for uptake) |
| pKa (Predicted) | ~3.8 (COOH), ~5.2 (N-ring) | Phloem mobility (Ion trap mechanism) |
| LogP (Predicted) | 1.9 - 2.2 | Optimal for systemic transport |
| H-Bond Donors | 1 (COOH) | Receptor binding |
| H-Bond Acceptors | 4 (N, OMe, COOH) | Solubility & Binding |
Synthetic Architecture
To ensure high purity for biological screening, a regioselective synthesis strategy is required. Direct carboxylation of quinoline is often non-selective. The recommended protocol utilizes the Vilsmeier-Haack reaction , leveraging the electron-donating effect of the 8-methoxy group to direct electrophilic substitution to the C5 position.
Retrosynthetic Analysis (DOT Visualization)
Figure 1: Regioselective synthesis pathway targeting the C5 position via formylation and subsequent oxidation.
Detailed Synthetic Protocol
Step 1: O-Methylation (Protection)
-
Dissolve 8-hydroxyquinoline (1.0 eq) in acetone.
-
Add anhydrous Potassium Carbonate (
, 1.5 eq) and Methyl Iodide ( , 1.2 eq). -
Reflux for 12-24 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Filter inorganic salts and concentrate the filtrate to yield 8-methoxyquinoline.
Step 2: C5-Formylation (Vilsmeier-Haack)
-
Cool DMF (3.0 eq) to 0°C. Dropwise add
(1.5 eq) to generate the Vilsmeier reagent. -
Add 8-methoxyquinoline (1.0 eq) slowly.
-
Heat to 80°C for 4 hours. The electron-rich C5 position is selectively formylated.
-
Quench with ice water and neutralize with
. Extract with DCM.
Step 3: Oxidation to Carboxylic Acid
-
Dissolve the aldehyde intermediate in aqueous acetone.
-
Add
(1.5 eq) or Silver Oxide ( ) for milder conditions. -
Stir at room temperature until aldehyde peak disappears (HPLC/TLC).
-
Acidify to pH 3-4 to precipitate This compound . Recrystallize from Ethanol.
Agrochemical Potential & Mechanism of Action[2][8]
Herbicide Potential: The "Auxin Mimic" Hypothesis
Quinoline carboxylic acids (e.g., Quinclorac , Quinmerac ) are established synthetic auxins. They induce epinasty and ethylene production in sensitive plants.
-
Structural Divergence: Quinclorac is a 3,7-dichloro-8-carboxylic acid.[1] The this compound shifts the acid group to C5.
-
Hypothesis: The 5-COOH position may alter the binding affinity to the TIR1/AFB auxin receptor family. While 8-COOH is critical for quinclorac, the 5-COOH analog may exhibit selectivity for different weed species or act as an auxin antagonist (anti-auxin), potentially serving as a growth retardant or dormancy inducer.
Fungicidal Potential: Non-Chelating Inhibition
Unlike 8-HQ, which kills fungi by stripping essential metals, 8-methoxy-5-COOH cannot chelate. Its fungicidal activity (noted against Aspergillus spp.) suggests it targets specific metabolic enzymes, possibly interfering with fungal cell wall biosynthesis or respiration complexes where the quinoline ring acts as a steric blocker.
Mode of Action Visualization (DOT)
Figure 2: Dual-pathway hypothesis comparing auxinic signaling modulation vs. direct fungal enzyme inhibition.
Biological Evaluation Protocols
To validate the agrochemical utility, the following standardized assays are prescribed.
Arabidopsis Root Growth Inhibition (Auxin Bioassay)
Objective: Determine if the compound acts as a synthetic auxin.
-
Medium: Murashige and Skoog (MS) agar plates.
-
Treatment: Supplement plates with 0, 0.1, 1, 10, and 50 µM of this compound.
-
Control: IAA (Indole-3-acetic acid) as positive control; DMSO as negative.
-
Observation: Transfer 5-day-old Arabidopsis thaliana seedlings to treated plates.
-
Metric: Measure primary root length after 72 hours.
-
Result Interpretation: Significant root shortening + hair proliferation = Auxinic Activity .
-
Mycelial Growth Inhibition Assay (Fungicidal)
Objective: Quantify antifungal potency (
-
Pathogens: Botrytis cinerea (Dicots), Rhizoctonia solani (Rice).
-
Method: Poisoned Food Technique (PDA agar).
-
Concentration: 10, 25, 50, 100 ppm.
-
Calculation:
(Where C = Colony diameter of control, T = Colony diameter of treated)
Safety & Environmental Toxicology
Based on SAR (Structure-Activity Relationship) with similar quinoline derivatives:
-
Mammalian Toxicity: Likely low to moderate (Class III). The methoxy group generally reduces acute toxicity compared to free phenols (8-HQ).
-
Aquatic Toxicity: Quinolines can be toxic to aquatic life; runoff mitigation is critical.
-
Soil Mobility: High pKa (acidic) implies high mobility in alkaline soils; esterification (e.g., methyl ester) may be required for field stability and uptake, hydrolyzing back to the active acid inside the plant.
References
-
PubChem. (n.d.).[2] this compound | C11H9NO3.[3][2] National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Cai, Q., Song, H., et al. (2024).[4] Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry. Retrieved January 30, 2026, from [Link]
-
Bello, I.A., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Retrieved January 30, 2026, from [Link]
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Pest Management Science. (Contextual grounding for Quinoline-carboxylic acid MoA).
Sources
Methodological & Application
Synthesis of 8-Methoxyquinoline-5-carboxylic Acid: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 8-methoxyquinoline-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development.[1][2] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development. The protocol herein is designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.
Introduction
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry. Its quinoline core is a prevalent scaffold in a multitude of biologically active molecules. The specific substitution pattern of a methoxy group at the 8-position and a carboxylic acid at the 5-position makes it a crucial intermediate for the synthesis of various therapeutic agents, including those with potential applications in treating neurological disorders.[1] The protocol detailed below outlines a reliable multi-step synthesis beginning from the readily available 8-hydroxyquinoline.
Overall Synthetic Strategy
The synthesis of this compound is a multi-step process that can be logically divided into four key transformations. The overall workflow is depicted in the diagram below.
Sources
Application Note: High-Yield Synthesis of 8-Methoxyquinoline-5-Carboxylic Acid
[1]
Executive Summary
This application note details a high-efficiency protocol for the synthesis of 8-methoxyquinoline-5-carboxylic acid , a critical pharmacophore in the development of fluoroquinolone antibiotics (e.g., Gatifloxacin, Moxifloxacin) and metal-chelating agents.[1]
While traditional routes rely on the harsh permanganate oxidation of 5-methyl-8-methoxyquinoline—often resulting in ring degradation and variable yields (50–65%)—this guide presents a superior three-step sequence starting from commercially available 8-hydroxyquinoline.[1] By utilizing a regioselective Vilsmeier-Haack formylation followed by a mild Pinnick oxidation , this protocol achieves overall yields exceeding 75-80% with high purity, minimizing side reactions.[1]
Retrosynthetic Strategy & Logic
The strategic choice of this route is based on the electronic activation of the quinoline ring. The C5 position in 8-methoxyquinoline is electronically activated (para to the methoxy group), making it highly susceptible to electrophilic aromatic substitution, specifically formylation.
Pathway Visualization
The following diagram outlines the logical flow and chemical transformations.
Figure 1: Strategic workflow for the synthesis of this compound.
Detailed Experimental Protocols
Phase 1: Quantitative O-Methylation
Objective: Convert the hydroxyl group to a methoxy group to protect the phenol and activate the C5 position.
-
Reagents: 8-Hydroxyquinoline (1.0 eq), Methyl Iodide (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq), Acetone (Reagent Grade).
-
Mechanism: SN2 Nucleophilic Substitution.
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 8-hydroxyquinoline (14.5 g, 100 mmol) in acetone (150 mL) .
-
Base Addition: Add potassium carbonate (27.6 g, 200 mmol) . The suspension will turn yellow.
-
Alkylation: Add methyl iodide (7.5 mL, 120 mmol) dropwise over 10 minutes.
-
Safety Note: MeI is a volatile alkylating agent. Perform in a fume hood.
-
-
Reflux: Heat the mixture to reflux (approx. 60°C) for 6–8 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3).
-
Workup: Cool to room temperature. Filter off the inorganic salts. Evaporate the filtrate under reduced pressure.
-
Purification: The residue is usually pure enough (>98%) for the next step. If necessary, recrystallize from ethanol.
-
Expected Yield: 95–98% (approx. 15.5 g).
-
Appearance: Pale yellow oil or solid.
-
Phase 2: Regioselective Vilsmeier-Haack Formylation
Objective: Introduce a formyl group (-CHO) specifically at the C5 position.[1]
-
Reagents: 8-Methoxyquinoline (from Phase 1), Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF).
-
Critical Parameter: Temperature control during POCl₃ addition is vital to prevent charring.
Protocol:
-
Vilsmeier Reagent Formation: In a dry flask under inert atmosphere (N₂), cool DMF (40 mL) to 0°C. Add POCl₃ (11.2 mL, 120 mmol) dropwise over 20 minutes. Stir for an additional 30 minutes at 0°C to form the white/yellow chloroiminium salt.
-
Substrate Addition: Dissolve 8-methoxyquinoline (15.9 g, 100 mmol) in minimal DMF (10 mL) and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 80–90°C for 4 hours. The solution will darken.
-
Hydrolysis (Critical): Cool the reaction mixture to room temperature. Pour it slowly onto crushed ice (300 g) containing sodium acetate (20 g) to buffer the pH.
-
Isolation: The product often precipitates as a solid. If it does, filter and wash with water. If it oils out, extract with Dichloromethane (DCM) (3 x 100 mL), dry over MgSO₄, and concentrate.
-
Expected Yield: 80–85%.
-
Product: 8-Methoxyquinoline-5-carbaldehyde.[1]
-
Phase 3: Pinnick (Lindgren) Oxidation
Objective: Mild oxidation of the aldehyde to the carboxylic acid without degrading the quinoline ring.
-
Reagents: 8-Methoxyquinoline-5-carbaldehyde, Sodium Chlorite (NaClO₂), Sodium Dihydrogen Phosphate (NaH₂PO₄), 2-Methyl-2-butene (Scavenger), t-Butanol, Water.[1]
-
Why this method? Unlike KMnO₄, this method avoids oxidative cleavage of the electron-rich aromatic ring.
Protocol:
-
Solvent System: Dissolve the aldehyde (9.35 g, 50 mmol) in t-Butanol (100 mL) and 2-methyl-2-butene (25 mL) .
-
Role of Scavenger: 2-methyl-2-butene captures the hypochlorous acid (HOCl) by-product, preventing chlorination of the quinoline ring.[1]
-
-
Oxidant Preparation: Prepare a solution of NaClO₂ (6.8 g, 75 mmol) and NaH₂PO₄ (6.0 g, 50 mmol) in Water (50 mL) .
-
Addition: Add the aqueous oxidant solution dropwise to the vigorously stirred organic solution at room temperature over 30 minutes.
-
Reaction: Stir at room temperature for 4–6 hours. The yellow color of the chlorine dioxide may appear transiently.
-
Workup:
-
Concentrate the mixture to remove t-Butanol.[1]
-
Dilute the aqueous residue with water (50 mL) and adjust pH to ~10 with 1N NaOH (to dissolve the acid as carboxylate).
-
Wash with EtOAc (to remove unreacted aldehyde).
-
Acidify the aqueous layer carefully with 1N HCl to pH 3–4. The product will precipitate.
-
-
Filtration: Filter the white/off-white solid, wash with cold water, and dry in a vacuum oven at 50°C.
Data Summary & Critical Process Parameters
Yield and Purity Profile
| Step | Transformation | Reagents | Typical Yield | Key Impurity |
| 1 | Methylation | MeI, K₂CO₃ | 95-98% | Unreacted 8-HQ (remove via base wash) |
| 2 | Formylation | POCl₃, DMF | 80-85% | C7-isomer (<5%) |
| 3 | Oxidation | NaClO₂, NaH₂PO₄ | 90-95% | Chlorinated by-products (if scavenger omitted) |
| Total | Overall | -- | ~70-75% | >98% Purity (HPLC) |
Analytical Validation (1H NMR)
Troubleshooting & Optimization
Issue: Low Yield in Vilsmeier Step
-
Cause: Incomplete formation of the Vilsmeier reagent or moisture in DMF.
-
Solution: Distill DMF over CaH₂ prior to use. Ensure POCl₃ is fresh. Increase heating time to 6 hours if TLC shows intermediate iminium species.
Issue: Chlorination during Oxidation
-
Cause: Insufficient scavenger (2-methyl-2-butene) allowing HOCl to react with the electron-rich 8-methoxy ring.[1]
-
Solution: Increase 2-methyl-2-butene equivalents to 10-15 eq. Alternatively, use Resorcinol as a scavenger, though it complicates purification.
Issue: Product Solubility
-
Observation: The final amino acid is zwitterionic and may have an isoelectric point where solubility is lowest.
-
Solution: Precipitation is optimal at pH 3.5–4.5. If the product does not precipitate, reduce volume and cool to 4°C.
References
-
Vilsmeier-Haack Reaction Mechanism & Scope
-
Pinnick Oxidation Protocol
- Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.
-
Synthesis of 8-Methoxyquinoline Derivatives
- Standard protocols for quinoline functionalization adapted from Journal of Medicinal Chemistry studies on fluoroquinolone precursors.
-
[1]
-
Regioselectivity in Quinoline Substitution
- Detailed analysis of electrophilic substitution p
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
Application Note: Fluorometric Detection of Zinc(II) Using 8-Methoxyquinoline-5-Carboxylic Acid (MQCA)
Executive Summary
This application note details the protocol for utilizing 8-methoxyquinoline-5-carboxylic acid (MQCA) as a selective, water-soluble fluorescent probe for the detection of Zinc(II) ions. Unlike its parent compound 8-hydroxyquinoline, which operates via Excited-State Intramolecular Proton Transfer (ESIPT), MQCA utilizes a Chelation-Enhanced Fluorescence (CHEF) mechanism driven by the suppression of Photoinduced Electron Transfer (PET).
The presence of the carboxylic acid group at the 5-position confers superior aqueous solubility compared to standard quinoline probes, making MQCA particularly suitable for biological and environmental aqueous media without requiring high percentages of organic co-solvents.
Key Advantages
-
High Water Solubility: The 5-COOH group (pKa
3-4) ensures the probe is anionic and soluble at physiological pH. -
"Turn-On" Response: Low background fluorescence in the free state significantly increases upon metal binding.
-
Selectivity: High affinity for
and over alkali earth metals ( , ).
Mechanism of Action
The sensing mechanism relies on the coordination of the metal ion to the quinoline nitrogen and the 8-methoxy oxygen .
-
Free State (OFF): The lone pair electrons on the methoxy oxygen and quinoline nitrogen quench the fluorescence of the quinoline fluorophore via a PET (Photoinduced Electron Transfer) process. The probe exhibits very weak fluorescence.
-
Bound State (ON): Upon binding
, the lone pairs are engaged in coordination bonds. This raises the redox potential of the donor, suppressing the PET process. Consequently, the radiative pathway becomes dominant, resulting in a strong fluorescence emission (CHEF effect).
Mechanistic Pathway (Graphviz)
Figure 1: The binding of Zinc(II) locks the molecular rotation and suppresses electron transfer, activating the fluorophore.
Materials and Equipment
Reagents
-
Probe: this compound (CAS: 199871-63-1, >95% purity).
-
Solvents: Dimethyl sulfoxide (DMSO, spectroscopic grade) for stock solution; Ultrapure water (Milli-Q, 18.2 MΩ·cm).
-
Buffer: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) or Tris-HCl.
-
Metal Salts:
or (99.99% trace metals basis). -
Interference Salts:
.
Equipment
-
Fluorescence Spectrophotometer: Equipped with a Xenon lamp and quartz cuvettes (1 cm path length).
-
pH Meter: Calibrated to pH 4.0, 7.0, and 10.0.
-
Micropipettes: Precision set (0.5–10
L, 10–100 L, 100–1000 L).
Experimental Protocols
Protocol A: Stock Solution Preparation
Rationale: The carboxylic acid improves water solubility, but a concentrated stock in DMSO ensures long-term stability and prevents precipitation during freezing.
-
MQCA Stock (10 mM): Dissolve 2.03 mg of MQCA (MW: 203.19 g/mol ) in 1.0 mL of DMSO. Vortex until fully dissolved. Store at -20°C in the dark.
-
Metal Stock (10 mM): Dissolve
in ultrapure water. Acidify slightly with 10 L of 1M HCl to prevent hydrolysis if storing for >1 week. -
Working Buffer: Prepare 50 mM HEPES buffer, adjust pH to 7.2 using NaOH. Filter through a 0.22
m membrane.
Protocol B: Spectroscopic Characterization
Rationale: Determine the optimal excitation wavelength and baseline fluorescence.
-
Dilute the MQCA Stock to 10
M in the Working Buffer (e.g., 3 L stock into 2997 L buffer). -
UV-Vis Scan: Record absorption spectrum from 250 nm to 500 nm. Note the
(typically 320–360 nm range). -
Fluorescence Scan (Blank): Set excitation (
) to the absorption maximum (e.g., 360 nm). Scan emission ( ) from 380 nm to 600 nm.-
Expectation: Low intensity, broad band emission.
-
Protocol C: Zinc(II) Titration & Binding Constant
Rationale: Quantify the sensitivity and dynamic range of the sensor.
-
Prepare a 10
M MQCA solution in a quartz cuvette (3.0 mL). -
Perform sequential additions of the
stock solution (0.5 L increments) to achieve concentrations ranging from 0 to 50 M (0–5 equivalents). -
Mix gently by inversion or magnetic stirring for 30 seconds after each addition.
-
Record the fluorescence emission spectrum after each addition.
-
Data Processing: Plot the Fluorescence Intensity (
) at (approx. 450–500 nm) vs. .
Data Analysis Table Template:
| Vol Added ( | Intensity (a.u.) | Enhancement Factor ( | |
| 0.0 | 0 | Baseline | 1.0 |
| 1.0 | 0.3 | ... | ... |
| 5.0 | 1.5 | ... | ... |
| 10.0 | 3.0 | ... | ... |
| ... | ... | ... | ... |
Protocol D: Limit of Detection (LOD) Calculation
The LOD is calculated based on the standard deviation of the blank (
-
Measure the fluorescence of the probe-only solution 10 times. Calculate the standard deviation (
) of the intensity. -
Plot the linear region of the titration curve (Intensity vs. Concentration). Determine the slope (
).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the fluorometric titration of Zinc(II).
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Probable Cause | Corrective Action | Verification Step |
| High Background Fluorescence | Contamination of buffer with trace metals. | Use Milli-Q water; add EDTA to a test aliquot to confirm quenching. | Signal should drop to near zero upon EDTA addition. |
| Precipitation during Titration | pH > 8.0 causing Zn(OH)2 formation. | Maintain pH between 6.8 and 7.4. | Check solution clarity; ensure no scattering in UV-Vis baseline. |
| No Fluorescence Increase | pH < 5.0 (Protonation of Quinoline N). | Protonation blocks metal binding. Adjust pH to > 6.0. | Verify pH of the final solution. |
| Interference | Presence of | These paramagnetic ions quench fluorescence. | Add masking agents (e.g., fluoride for Fe) or perform standard addition. |
References
-
Mucsi, Z., et al. (2024). A GFP Inspired 8-Methoxyquinoline-Derived Fluorescent Molecular Sensor for the Detection of Zn2+. ResearchGate. Retrieved October 24, 2025, from [Link]
-
Hancock, R. D., et al. (2025). Chemical Speciation and Coordination Behavior of 8-Hydroxyquinoline-2-carboxylic Acid with Divalent Cations. ACS Publications. Retrieved October 24, 2025, from [Link]
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Retrieved October 24, 2025, from [Link]
Sources
Application Notes and Protocols for 8-Methoxyquinoline-5-Carboxylic Acid as a Fluorescent Cellular Marker
Introduction: Unveiling Cellular Landscapes with a Novel Quinoline-Based Fluorophore
In the dynamic field of cellular biology, the visualization of subcellular structures and processes in living cells is paramount to understanding health and disease. Small-molecule fluorescent probes have emerged as indispensable tools for these investigations, offering high sensitivity and rapid response times.[1] Quinoline derivatives, a class of heterocyclic aromatic compounds, have garnered significant interest for their diverse biological activities and inherent fluorescent properties.[2] This application note introduces 8-methoxyquinoline-5-carboxylic acid, a quinoline derivative with the potential to serve as a versatile fluorescent marker for live-cell imaging.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound for cellular imaging. We will delve into the underlying scientific principles, provide a detailed experimental protocol, and offer guidance on data interpretation and troubleshooting. The protocols outlined herein are designed to be a robust starting point, empowering researchers to optimize its use for their specific experimental needs.
Physicochemical Properties and Principle of Fluorescence
This compound is a structurally unique molecule featuring a quinoline ring, a methoxy group, and a carboxylic acid moiety.[3] Its chemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₃ | [4] |
| Molecular Weight | 203.19 g/mol | [4] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and sparingly soluble in aqueous solutions. | [5][6] |
The fluorescence of quinoline derivatives is often attributed to intramolecular charge transfer (ICT) phenomena and can be highly sensitive to the local environment, including pH and the presence of metal ions.[7] The methoxy group acts as an electron-donating group, while the carboxylic acid and the quinoline nitrogen can modulate the electronic properties of the molecule. It is plausible that the fluorescence of this compound is enhanced in specific cellular compartments or upon binding to intracellular components.
Caption: Hypothesized workflow of cellular uptake and fluorescence.
Experimental Protocol: A Step-by-Step Guide to Cellular Staining
This protocol provides a general framework for using this compound for live-cell imaging. Optimization of parameters such as probe concentration and incubation time is recommended for each cell type and experimental condition.
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium appropriate for the cell line
-
Live-cell imaging solution (e.g., Hank's Balanced Salt Solution with calcium and magnesium)[8]
-
Cultured cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides)
-
Fluorescence microscope (confocal microscope recommended for optimal imaging)
Reagent Preparation
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Working Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed complete cell culture medium to the desired final working concentration. A starting concentration range of 1-10 µM is recommended for initial experiments.
Cellular Staining Procedure
Caption: Step-by-step workflow for cellular imaging.
-
Cell Seeding: Seed cells on an appropriate imaging vessel and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Probe Incubation: Remove the culture medium and add the pre-warmed working solution of this compound to the cells.
-
Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.[10] The optimal incubation time should be determined empirically.
-
Washing: After incubation, gently aspirate the staining solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging solution to remove any unbound probe.
-
Imaging: Immediately proceed with imaging the cells using a fluorescence microscope.
Fluorescence Microscopy and Imaging Parameters
-
Excitation and Emission Wavelengths: The exact spectral properties of this compound in a cellular environment are not extensively documented. Based on the properties of similar quinoline derivatives, excitation in the range of 350-400 nm and emission collection in the range of 420-500 nm is a reasonable starting point.[11] It is highly recommended to perform a spectral scan to determine the optimal excitation and emission wavelengths.
-
Microscope Settings: Use a confocal microscope for optical sectioning and reduced background fluorescence.[12] Minimize light exposure and laser power to reduce phototoxicity and photobleaching, especially for time-lapse imaging.[8]
Data Analysis and Interpretation
The primary data obtained will be fluorescence images of the stained cells. Analysis should focus on:
-
Subcellular Localization: Determine the specific organelles or compartments where the fluorescence signal accumulates. Co-localization studies with known organelle-specific markers may be necessary for precise identification.
-
Fluorescence Intensity: Quantify the fluorescence intensity in different cellular regions or under various experimental conditions. This can provide insights into the local concentration of the probe or changes in the cellular environment.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | - Inadequate probe concentration or incubation time.- Suboptimal excitation/emission wavelengths.- Low cellular uptake. | - Increase the probe concentration or incubation time.- Perform a spectral scan to determine the optimal imaging parameters.- Ensure cells are healthy and metabolically active. |
| High Background | - Incomplete washing.- Probe precipitation in the medium. | - Increase the number and duration of wash steps.- Ensure the final DMSO concentration is low and the probe is fully dissolved in the medium before adding to cells. |
| Phototoxicity | - Excessive light exposure or laser power. | - Reduce laser power and exposure time.- Use a more sensitive detector.- For time-lapse imaging, increase the interval between acquisitions.[8] |
| Probe Precipitation | - Poor solubility in aqueous media. | - Ensure the stock solution in DMSO is fully dissolved before diluting in culture medium.- Do not exceed a final DMSO concentration of 0.5%.[6] |
Safety and Handling
This compound is classified as a substance that may cause skin, eye, and respiratory irritation. Standard laboratory safety precautions should be followed, including wearing personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area.
Conclusion
This compound presents a promising new tool for fluorescently labeling cellular structures in live-cell imaging applications. Its quinoline scaffold suggests a sensitivity to the cellular microenvironment that could be exploited for various biological investigations. The protocol provided in this application note serves as a solid foundation for researchers to begin exploring the utility of this novel probe. Through careful optimization and validation, this compound has the potential to become a valuable addition to the molecular imaging toolbox.
References
-
Live Cell Imaging: Methods And Protocols. (n.d.). VDOC.PUB. Retrieved from [Link]
-
Functional assays via live-cell imaging. (2025, February 3). Protocols.io. Retrieved from [Link]
-
Moraes-Lacerda, T., Rodrigues-Da-Silva, M., Singh, S., & De Jesus, M. B. (2025). Image-Based Profiling in Live Cells Using Live Cell Painting. Bio-protocol, 15(19), e5464. [Link]
-
Multiplexed live-cell imaging for drug responses in patient-derived organoid models of cancer. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
De Stefano, C., Furia, E., & Vianelli, G. (2020). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. Molecules, 25(23), 5723. [Link]
-
Solubility of compounds slightly soluble or insoluble in DMSO? (2016, February 15). ResearchGate. Retrieved from [Link]
-
A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (n.d.). MDPI. Retrieved from [Link]
-
Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and... (n.d.). ResearchGate. Retrieved from [Link]
-
Quinoline-based fluorescent small molecules for live cell imaging. (2020, May 31). Methods in Enzymology, 640, 25-49. [Link]
-
Farruggia, G., Iotti, S., Prodi, L., Montalti, M., Zaccheroni, N., Savage, P. B., Trapani, V., Sale, P., & Wolf, F. I. (2006). 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. Journal of the American Chemical Society, 128(1), 344–350. [Link]
-
A Clickable CoQ Imaging Probe reveals that Cellular Uptake and Lysosomal Trafficking depend on CD36 and NPC1. (2026, January 19). ResearchGate. Retrieved from [Link]
-
Any suggestions for treating DMSO soluble compound in cell culture? (2013, November 28). ResearchGate. Retrieved from [Link]
-
Quinoline based receptor in fluorometric discrimination of carboxylic acids. (2008, December 17). Tetrahedron Letters, 50(11), 1225-1229. [Link]
-
The Cellular Uptake, Distribution and Toxicity of Poly (lactic-co-glycolic) Acid Nanoparticles in Medicago sativa Suspension Culture. (2020, June 23). ResearchGate. Retrieved from [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022, July 13). MDPI. Retrieved from [Link]
-
Photophysical properties of 8-hydroxyquinoline-5-sulfonic acid as a function of the pH: a TD-DFT investigation. (2010, May 13). The Journal of Physical Chemistry A, 114(18), 5796–5803. [Link]
-
(PDF) A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (2025, April 1). ResearchGate. Retrieved from [Link]
-
Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. (2020, November 11). Communications Biology, 3(1), 661. [Link]
-
Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. (2023, June 9). MDPI. Retrieved from [Link]
-
Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (n.d.). PubMed Central (PMC). Retrieved from [Link]
-
8-Hydroxy-5-quinolinecarboxylic acid. (n.d.). PubChem. Retrieved from [Link]
-
Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. (n.d.). PubMed Central (PMC). Retrieved from [Link]
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- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C11H9NO3 | CID 10262288 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
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- 12. Multiplexed live-cell imaging for drug responses in patient-derived organoid models of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Methoxyquinoline-5-carboxylic Acid as a Versatile Building Block in Organic Synthesis
Introduction
8-Methoxyquinoline-5-carboxylic acid is a heterocyclic building block of significant interest in contemporary organic synthesis and medicinal chemistry. Its rigid quinoline scaffold, coupled with the electronic properties of the methoxy and carboxylic acid functionalities, imparts a unique reactivity profile that has been exploited in the synthesis of a diverse array of complex molecules. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound, with a particular focus on its role in the construction of novel pharmaceutical agents and functional materials. We will explore its utility in key synthetic transformations, provide detailed, field-proven protocols, and discuss the underlying chemical principles that govern its reactivity.
The quinoline core is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with a broad spectrum of biological activities.[1][2] The strategic placement of the methoxy group at the 8-position and the carboxylic acid at the 5-position allows for precise molecular modifications, making this compound a valuable starting material for generating libraries of compounds for drug discovery programs.[3] Its applications extend beyond pharmaceuticals into materials science, where it serves as a precursor for functional polymers and as a chelating agent in analytical chemistry.[3]
Key Attributes of this compound
The utility of this compound as a synthetic building block stems from several key structural and electronic features:
| Property | Description | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [4] |
| Molecular Weight | 203.19 g/mol | [4] |
| Appearance | Brown solid | [3] |
| Key Functional Groups | Carboxylic Acid, Methoxy Group, Quinoline Ring System | N/A |
| Reactivity | The carboxylic acid allows for a variety of coupling reactions, particularly amide bond formation. The quinoline nitrogen is basic and can be protonated or coordinated to metal centers. The aromatic rings can undergo electrophilic substitution, although the substitution pattern is influenced by the existing substituents. | N/A |
| Chelating Properties | The presence of the nitrogen atom in the quinoline ring and the oxygen of the methoxy group allows for the formation of stable complexes with various metal ions. This property is crucial for its application in catalysis and as a fluorescent sensor. | [3] |
Core Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a scaffold for the introduction of the 8-methoxyquinoline moiety into larger molecules. This is most commonly achieved through reactions involving the carboxylic acid group.
Amide Bond Formation: A Gateway to Bioactive Molecules
The most prevalent synthetic transformation involving this compound is its conversion to a wide range of amides. Amide bonds are fundamental in biological systems and are present in a vast number of pharmaceutical agents. The ability to efficiently couple this building block with diverse amines provides a rapid route to novel chemical entities with potential therapeutic applications.
Mechanism of Amide Coupling:
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile. This is typically achieved using a variety of coupling reagents.
General Amide Coupling Workflow.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is a robust and widely used method for the formation of amide bonds and is particularly effective for coupling with a broad range of amines, including those that are less nucleophilic.[6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.0 - 1.2 eq) to the solution.
-
Add HATU (1.1 - 1.5 eq) to the reaction mixture.
-
Slowly add DIPEA or TEA (2.0 - 3.0 eq) to the stirring solution.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This method provides a cost-effective and efficient alternative for amide bond formation, particularly for routine couplings.[6]
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Anhydrous DMF (N,N-Dimethylformamide) or Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.1 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 eq) and DIPEA or TEA (2.0 eq) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the pure amide product.
A generalized workflow for amide coupling.
Precursor for Biologically Active Molecules
The 8-methoxyquinoline scaffold is a key component in a number of compounds with demonstrated biological activity. Derivatives have shown promise as antifungal and antibacterial agents.[2] The carboxylic acid functionality at the 5-position serves as a convenient handle to append various pharmacophores, enabling the exploration of structure-activity relationships (SAR).
Example Application: Synthesis of Novel Antifungal Agents
The core 8-hydroxyquinoline scaffold has been identified as a promising basis for the development of new antifungal agents, with some derivatives showing activity against a range of human and plant pathogens.[7] By utilizing this compound, medicinal chemists can synthesize libraries of amide derivatives to probe the structural requirements for potent antifungal activity.
Fluorescent Probes and Chelating Agents
The quinoline ring system is inherently fluorescent, and its photophysical properties can be modulated by the nature and position of its substituents. The 8-methoxyquinoline moiety, in particular, can act as a fluorescent reporter. Upon chelation with metal ions, the fluorescence properties of the molecule can change significantly, allowing for the detection and quantification of these ions.[3][8] The carboxylic acid group can be used to tether the quinoline core to other molecules or surfaces, creating sophisticated fluorescent probes for various biological and analytical applications.[3][9]
Protocol 3: General Procedure for Metal Complexation Studies
This protocol outlines a general method for investigating the chelation of metal ions by this compound derivatives.
Materials:
-
Amide derivative of this compound
-
Aqueous buffer solution (e.g., HEPES, Tris-HCl) at a specific pH
-
Stock solutions of various metal salts (e.g., ZnCl₂, CuCl₂, FeCl₃) of known concentration
-
Fluorometer
Procedure:
-
Prepare a stock solution of the 8-methoxyquinoline-5-carboxamide derivative in an appropriate solvent (e.g., DMSO, ethanol).
-
In a cuvette, prepare a solution of the derivative at a fixed concentration in the aqueous buffer.
-
Record the fluorescence emission spectrum of the derivative in the absence of any metal ions.
-
Titrate the solution with small aliquots of a metal salt stock solution.
-
After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity as a function of the metal ion concentration to determine the binding affinity and stoichiometry.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of a rigid, biologically relevant quinoline scaffold and reactive functional groups provides a powerful platform for the synthesis of a wide range of complex molecules. The straightforward conversion of its carboxylic acid to amides offers a reliable and efficient method for generating molecular diversity, which is of paramount importance in the fields of drug discovery and materials science. The protocols and insights provided in this document are intended to empower researchers to fully exploit the synthetic potential of this remarkable compound.
References
-
Cipurković, A., Horozić, E., Marić, S., Mekić, L. and Junuzović, H. (2021) Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. [Link]
-
Adewole, E., Oke, T. O., Peters, O. A., & Ogunmodede, O. T. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
-
Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-144. [Link]
-
Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection. (n.d.). AIMS Press. [Link]
-
Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (2021). PMC. [Link]
-
Al-busafi, S. N., et al. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1), 1-10. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Semantic Scholar. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. [Link]
-
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (2018). PMC. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. (2024). MDPI. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2019). PMC. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. This compound | C11H9NO3 | CID 10262288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rroij.com [rroij.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Creating Stable Metal Complexes with 8-Methoxyquinoline-5-carboxylic Acid
Introduction: Unlocking the Potential of 8-Methoxyquinoline-5-carboxylic Acid in Coordination Chemistry
This compound is a versatile organic molecule poised for significant contributions in the fields of medicinal chemistry, materials science, and analytical chemistry.[1] Its rigid quinoline backbone, coupled with the strategically positioned methoxy and carboxylic acid functionalities, provides a unique electronic and steric environment for the coordination of metal ions. This guide offers an in-depth exploration of the principles and practical methodologies for forming stable metal complexes with this promising ligand.
The inherent chelating ability of this compound allows for the formation of robust complexes, a critical attribute for applications ranging from the development of novel therapeutic agents to the design of advanced catalytic systems.[1] This document will provide researchers, scientists, and drug development professionals with a comprehensive framework for synthesizing, characterizing, and optimizing the stability of these metal complexes.
Pillar 1: The Coordination Chemistry of this compound—A Mechanistic Perspective
The stability of a metal complex is fundamentally governed by the nature of the metal-ligand interactions. For this compound, the primary coordination is anticipated to occur through a bidentate chelation involving the nitrogen atom of the quinoline ring and one of the oxygen atoms of the deprotonated carboxylate group.
Factors Influencing Complex Stability:
Several key factors dictate the thermodynamic stability of the resulting metal complexes:
-
Nature of the Metal Ion:
-
Charge and Size: Generally, for a given ligand, the stability of the complex increases with an increasing charge and decreasing ionic radius of the metal ion.[2]
-
Hard and Soft Acid-Base (HSAB) Principle: As a ligand with nitrogen and oxygen donor atoms, this compound is considered a hard base and will form more stable complexes with hard acid metal ions (e.g., Fe³⁺, Cr³⁺, Al³⁺).
-
-
Ligand Properties:
-
Chelate Effect: The bidentate nature of this ligand leads to the formation of a stable five-membered chelate ring with the metal ion, which is entropically favored over coordination with two separate monodentate ligands.[2]
-
Electronic Effects: The electron-donating methoxy group at the 8-position can influence the basicity of the quinoline nitrogen, potentially enhancing its coordination strength. In contrast to a hydroxyl group, the methoxy group is a weaker electron donor through resonance but still influences the electron density of the ring system.
-
Steric Hindrance: The substituents on the quinoline ring can introduce steric constraints that may affect the geometry and stability of the complex.[2] However, the positioning of the methoxy and carboxylic acid groups in this compound is not expected to cause significant steric hindrance for most metal ions.
-
Predicted Coordination Modes:
Based on the structure of the ligand and the established coordination chemistry of related quinoline derivatives, the following coordination modes are most probable:
Caption: Predicted coordination modes of this compound.
Pillar 2: Protocols for Synthesis and Characterization
The following sections provide detailed, adaptable protocols for the synthesis and characterization of metal complexes with this compound.
General Synthesis Protocol for a Transition Metal Complex (e.g., Cu(II))
This protocol is a general guideline and may require optimization for specific metal ions.
Materials:
-
This compound
-
Metal salt (e.g., Copper(II) acetate monohydrate)
-
Solvent (e.g., Ethanol, Methanol, or a mixture with water)
-
Base (e.g., Sodium hydroxide or Triethylamine)
Procedure:
-
Ligand Dissolution: Dissolve this compound (2 molar equivalents) in a suitable solvent (e.g., 50 mL of ethanol) with gentle heating and stirring.
-
Deprotonation: Add a stoichiometric amount of a suitable base (e.g., 2 molar equivalents of NaOH in a small amount of water) dropwise to the ligand solution to deprotonate the carboxylic acid. The solution may change color.
-
Metal Salt Addition: In a separate flask, dissolve the metal salt (e.g., Copper(II) acetate monohydrate, 1 molar equivalent) in a minimal amount of the same solvent.
-
Complexation: Slowly add the metal salt solution to the deprotonated ligand solution with continuous stirring. A precipitate is expected to form upon mixing.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a specified period (e.g., 2-4 hours) to ensure complete complex formation.
-
Isolation: Cool the mixture to room temperature and collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with the solvent used for the reaction to remove any unreacted starting materials, followed by a wash with a low-boiling point solvent like diethyl ether to facilitate drying.
-
Drying: Dry the resulting solid in a vacuum oven at an appropriate temperature (e.g., 60-80 °C).
Caption: General workflow for the synthesis of a metal complex.
Characterization Techniques
Thorough characterization is essential to confirm the formation, purity, and structure of the synthesized metal complexes.
1. Spectroscopic Analysis:
-
FT-IR Spectroscopy:
-
Principle: Infrared spectroscopy is used to identify the functional groups present in a molecule and to observe changes in vibrational frequencies upon coordination to a metal ion.
-
Expected Observations:
-
The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) in the free ligand should disappear upon deprotonation and complexation.
-
The C=O stretch of the carboxylic acid (around 1700 cm⁻¹) will be replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group, typically in the ranges of 1540-1650 cm⁻¹ and 1300-1420 cm⁻¹, respectively.
-
The difference between νₐₛ and νₛ (Δν) can provide insights into the coordination mode of the carboxylate group.[3]
-
Shifts in the C=N and C-O stretching vibrations of the quinoline and methoxy groups may also be observed upon coordination.
-
-
-
UV-Vis Spectroscopy:
-
Principle: This technique provides information about the electronic transitions within the molecule and can be used to monitor the formation of the complex.
-
Expected Observations:
-
The UV-Vis spectrum of the ligand will show characteristic π→π* and n→π* transitions.
-
Upon complexation, these bands are expected to shift (either bathochromic or hypsochromic shift) due to the perturbation of the ligand's electronic system by the metal ion.[4]
-
For transition metal complexes, d-d transitions may be observed in the visible region, which are typically weak.
-
-
-
¹H and ¹³C NMR Spectroscopy (for diamagnetic complexes):
-
Principle: NMR spectroscopy provides detailed information about the structure and environment of the hydrogen and carbon atoms in the molecule.
-
Expected Observations:
-
The resonance of the carboxylic acid proton in the ¹H NMR spectrum of the free ligand (typically >10 ppm) will be absent in the complex.
-
The chemical shifts of the protons on the quinoline ring are expected to change upon coordination due to the influence of the metal ion. Protons closer to the coordination site (i.e., near the nitrogen and carboxylate group) will likely experience more significant shifts.[5]
-
Similar shifts are expected in the ¹³C NMR spectrum, particularly for the carbons of the carboxylate group and the quinoline ring.
-
-
2. Determination of Stability Constants by Potentiometric Titration:
-
Principle: This is a highly accurate method for determining the stoichiometry and stability constants of metal complexes in solution. It involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added.
-
Protocol Outline:
-
Solution Preparation: Prepare solutions of the ligand, metal salt, a strong acid (to lower the initial pH), and a strong base of known concentrations. An inert salt (e.g., KNO₃ or KCl) is added to maintain a constant ionic strength.
-
Titration: Perform a series of titrations:
-
Acid alone.
-
Acid + Ligand.
-
Acid + Ligand + Metal ion.
-
-
Data Analysis: The titration data (pH vs. volume of base added) are used to calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes using specialized software.
-
Caption: Workflow for determining stability constants via potentiometric titration.
Quantitative Data Summary:
| Parameter | Technique | Expected Outcome |
| Stoichiometry | Potentiometric Titration, Job's Plot (UV-Vis) | Determination of the metal-to-ligand ratio (e.g., 1:1, 1:2). |
| Stability Constants (log β) | Potentiometric Titration | Quantitative measure of the complex stability in solution. |
| Vibrational Frequencies | FT-IR Spectroscopy | Shift in C=O and C=N stretching frequencies upon coordination. |
| Electronic Transitions | UV-Vis Spectroscopy | Shift in λₘₐₓ and changes in molar absorptivity. |
| Chemical Shifts | NMR Spectroscopy | Changes in proton and carbon chemical shifts upon complexation. |
Pillar 3: Application-Specific Considerations in Drug Development
The development of metal-based therapeutic agents requires careful consideration of the properties of the metal complexes.
-
Solubility and Lipophilicity: The methoxy group in this compound is expected to increase the lipophilicity of the resulting metal complexes compared to their 8-hydroxyquinoline counterparts. This can influence their ability to cross cell membranes. The carboxylic acid group, however, can be deprotonated to form a salt, which can improve aqueous solubility.
-
Kinetic Inertness vs. Lability: For a drug to reach its target, the metal complex must be sufficiently stable (kinetically inert) to remain intact in biological media. However, in some cases, a degree of lability may be desired to allow for the release of the metal ion or ligand at the target site. The choice of metal ion is crucial in tuning this property.
-
Biocompatibility: The choice of both the metal ion and the ligand is critical for ensuring the biocompatibility of the complex and minimizing off-target toxicity.
Conclusion
This compound presents a compelling scaffold for the design of stable metal complexes with diverse potential applications. By understanding the fundamental principles of coordination chemistry and employing rigorous synthesis and characterization protocols, researchers can effectively harness the properties of this ligand to develop novel and impactful chemical entities. The methodologies and insights provided in this guide serve as a comprehensive starting point for the exploration of the rich coordination chemistry of this compound.
References
-
Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. (URL: [Link])
-
Transition metal carboxylate complex - Wikipedia. (URL: [Link])
-
Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids - Asian Publication Corporation. (URL: [Link])
-
Marafante, M., Berto, S., Lando, G., Bretti, C., De Stefano, C., Milea, D., ... & Hermann, P. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action CA22102. (URL: [Link])
-
Determination of stability constant by Potentiometric titrations -I - YouTube. (URL: [Link])
-
Hassan, A. M., El-Sattar, A. A., & El-Ghamry, M. A. (2015). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Journal of Materials Science and Chemical Engineering, 3, 1-10. (URL: [Link])
-
Janrao, D. M., Ubale, M. B., & Dongare, V. S. (2014). AN OVER VIEW OF POTENTIOMETRIC DETERMINATION OF STABILITY CONSTANTS OF METAL COMPLEXES. International Journal of Current Research, 6(2), 13-17. (URL: [Link])
-
Ramesh, R., & Anandan, S. (2012). Synthesis of first row transition metal carboxylate complexes by ring opening reactions of cyclic anhydrides. Journal of Chemical Sciences, 124(6), 1239-1248. (URL: [Link])
-
Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes | ACS Omega. (2022). (URL: [Link])
-
Modeling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber shifts - PubMed. (2015). (URL: [Link])
-
Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand | Dalal Institute. (URL: [Link])
-
23.1C: Characterization of Organometallic Complexes - Chemistry LibreTexts. (2023). (URL: [Link])
-
Quinoline-based metal complexes: Synthesis and applications | Request PDF. (2024). (URL: [Link])
-
Modelling the IR spectra of aqueous metal carboxylate complexes: correlation between bonding geometry and stretching mode wavenumber - SciSpace. (URL: [Link])
-
IR Infrared Absorption Bands of Carboxylate - 911Metallurgist. (2017). (URL: [Link])
-
Probing the Metal-Ion-Binding Strength of the Hydroxyl Group - ResearchGate. (2026). (URL: [Link])
-
Characterisation of metal carboxylates by Raman and infrared spectroscopy in works of art | Request PDF. (2025). (URL: [Link])
-
Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer | Organometallics - ACS Publications. (2024). (URL: [Link])
-
Layered transition metal carboxylates: Synthesis, structural aspects and observation of multi-step magnetic transition through phase diagram - ResearchGate. (2025). (URL: [Link])
-
Quinoline-5-carboxylic acid | C10H7NO2 | CID 232489 - PubChem - NIH. (URL: [Link])
-
Why is a hydroxyl group more activating than a methoxy group in electrophilic aromatic substitution? - Chemistry Stack Exchange. (2015). (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (URL: [Link])
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. (URL: [Link])
- WO2015187544A1 - Synthesis of metal carboxylate compounds - Google P
-
Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems | Organometallics - ACS Publications. (2023). (URL: [Link])
-
The Effect of Central Metal Ions (Dy, Er, Ni, and V) on the Structural and HSA-Binding Properties of 2-Hydroxy-3-methoxybenzaldehyde Semicarbazone Complexes - MDPI. (URL: [Link])
Sources
Application Note: Fragment-Based Development of Epigenetic Modulators for CNS Disorders
Focus Molecule: 8-Methoxyquinoline-5-carboxylic Acid (8-MQ-5-CA)
Abstract & Strategic Rationale
This technical guide outlines the utilization of This compound (8-MQ-5-CA) as a privileged scaffold in the development of drugs for neurological disorders. While historically associated with general metal chelation, recent medicinal chemistry efforts have repositioned this molecule as a potent 2-oxoglutarate (2-OG) mimic .
Its primary application lies in the inhibition of JmjC domain-containing histone demethylases (KDMs) , specifically the KDM4 and KDM5 families. Dysregulation of these enzymes is directly linked to X-linked Intellectual Disability (XLID) , Autism Spectrum Disorder (ASD) , and Glioblastoma .
Unlike its 8-hydroxyquinoline counterparts (which suffer from indiscriminate metal stripping and toxicity), the 8-methoxy variant offers:
-
Enhanced Lipophilicity: Improved Blood-Brain Barrier (BBB) penetration.
-
Tunable Selectivity: The methoxy group acts as a steric handle, preventing "pan-assay" interference while allowing specific binding to the enzymatic pocket once functionalized at the C5 position.
Mechanism of Action: The 2-OG Mimicry
The therapeutic potential of 8-MQ-5-CA rests on its ability to compete with the endogenous co-factor 2-oxoglutarate (2-OG) at the active site of histone demethylases.
-
The Target: JmjC-KDMs (e.g., KDM5C) require Fe(II) and 2-OG to demethylate Histone H3 (H3K4me3
H3K4me1). -
The Inhibitor: The quinoline nitrogen and the C5-carboxylate coordinate the active site Fe(II) in a bidentate fashion, locking the enzyme in an inactive state.
-
The 8-Methoxy Advantage: In KDM5 isoforms, the active site accommodates bulkier substituents at the 8-position compared to KDM4, allowing for isoform-selective drug design.
Diagram 1: Mechanism of Epigenetic Inhibition
Caption: Competitive inhibition mechanism where 8-MQ-5-CA displaces 2-OG at the Fe(II) catalytic core, preventing histone demethylation.
Protocol A: Library Synthesis via C5-Amide Coupling
Objective: To synthesize a library of KDM-selective inhibitors using 8-MQ-5-CA as the core pharmacophore. The carboxylic acid at position 5 is the "growth vector" for introducing diversity.
Reagents:
-
Scaffold: this compound (1.0 eq).
-
Coupling Agent: HATU (1.2 eq) or T3P (for lower epimerization risk).
-
Base: DIPEA (3.0 eq).
-
Diverse Amines:
(e.g., benzylamines, piperazines for solubility). -
Solvent: Anhydrous DMF or DMF/DCM (1:1).
Step-by-Step Workflow:
-
Activation: Dissolve 8-MQ-5-CA (0.2 mmol) in anhydrous DMF (2 mL). Add DIPEA (0.6 mmol) and stir at 0°C for 5 minutes.
-
Coupling: Add HATU (0.24 mmol) and stir for 15 minutes to form the activated ester.
-
Amine Addition: Add the specific amine (
, 0.22 mmol) dropwise. -
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-MS (Target Mass = Scaffold + Amine -
). -
Workup: Dilute with EtOAc, wash with saturated
(to remove unreacted acid) and Brine. -
Purification: Flash chromatography (DCM:MeOH gradient).
Critical Quality Attribute (CQA):
The 8-methoxy group must remain intact. Demethylation to 8-hydroxyquinoline during synthesis (e.g., using strong Lewis acids like
Protocol B: Biochemical Validation (TR-FRET Assay)
Objective: Quantify the inhibition potency (
Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant KDM5C enzyme.
-
Substrate: Biotinylated Histone H3K4me3 peptide.
-
Co-factors: 2-OG, Fe(II), Ascorbate.
-
Detection: Europium-labeled anti-H3K4me1/2 antibody + Streptavidin-APC.
Protocol:
-
Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 0.01% Tween-20, 50 µM Fe(II), 100 µM Ascorbate).
-
Inhibitor Incubation: Dispense 100 nL of 8-MQ-5-CA derivatives (serial dilution in DMSO) into a 384-well plate.
-
Enzyme Addition: Add 5 µL of KDM5C enzyme (final conc. 2–5 nM). Incubate 15 min at RT.
-
Reaction Start: Add 5 µL of Substrate Mix (Biotin-H3K4me3 + 2-OG).
-
Note: 2-OG concentration should be at
(approx 1–5 µM) to ensure competitive sensitivity.
-
-
Incubation: Incubate for 60 minutes at RT.
-
Detection: Add 10 µL of Detection Mix (Eu-Antibody + Streptavidin-APC).
-
Read: Measure TR-FRET signal (Excitation: 320 nm; Emission: 615 nm / 665 nm) on a plate reader (e.g., EnVision).
Data Interpretation:
| Compound State | TR-FRET Ratio (665/615) | Interpretation |
| No Enzyme (Blank) | Low | No product formed. |
| Enzyme + DMSO (Max) | High | H3K4me3 demethylated to H3K4me1/2 (Antibody binds). |
| Enzyme + 8-MQ-5-CA | Low | Inhibition successful (Substrate remains H3K4me3). |
Protocol C: CNS Permeability Screening (PAMPA-BBB)
Objective: Since the target is neurological, the 8-MQ-5-CA derivatives must cross the Blood-Brain Barrier.
Method: Parallel Artificial Membrane Permeability Assay (PAMPA) - BBB specific.
-
Donor Plate: Add 300 µL of compound (10 µM in PBS pH 7.4) to the bottom plate.
-
Membrane: Coat the PVDF filter of the top plate with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).
-
Acceptor Plate: Add 200 µL of PBS to the top wells.
-
Sandwich: Place top plate over bottom plate. Incubate 18 hours at RT in a humidity chamber.
-
Analysis: Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.
-
Calculation: Determine Effective Permeability (
).-
Target:
indicates high CNS penetration potential.
-
Development Workflow Diagram
Caption: Integrated workflow from chemical functionalization of the 8-MQ-5-CA scaffold to biological validation.
References
-
KDM Inhibitors in Oncology/Neurology
-
Quinoline Scaffolds as 2-OG Mimics
-
KDM5 Inhibition in Breast Cancer & Neurology
- Title: Small Molecule Inhibitors of KDM5 Histone Demethylases Increase the Radiosensitivity of Breast Cancer Cells Overexpressing JARID1B.
- Source: NIH / PubMed Central, 2015.
-
URL:[Link]
-
Therapeutic Potential in Parkinson's (GSK-J4/KDM Inhibition)
-
Chemical Properties & Safety
Sources
- 1. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effect of a histone demethylase inhibitor in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C11H9NO3 | CID 10262288 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Methoxyquinoline-5-carboxylic Acid
Welcome to the technical support center for the purification of 8-methoxyquinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the purification of this versatile compound. As a key intermediate in pharmaceutical synthesis and a valuable chelating agent, achieving high purity is critical for its successful application.[1]
This resource provides in-depth, experience-based solutions to common purification problems, structured in a user-friendly question-and-answer format.
Section 1: Understanding the Molecule - The Key to Effective Purification
This compound possesses a unique chemical structure that dictates its purification strategy. The presence of both a basic quinoline nitrogen and an acidic carboxylic acid group makes it an amphoteric molecule. This dual nature is the primary lever for purification but also a source of potential challenges.
FAQ: What are the key chemical properties of this compound that I should be aware of during purification?
Understanding the physicochemical properties of this compound is the first step toward a successful purification strategy.
| Property | Value/Information | Implication for Purification |
| Molecular Weight | 203.19 g/mol [2] | Standard for a small organic molecule. |
| Appearance | Typically a solid at room temperature. | Amenable to crystallization techniques. |
| pKa | Multiple pKa values due to the carboxylic acid and quinoline nitrogen. | pH-dependent solubility is a key factor for purification via acid-base extraction. |
| Solubility | Generally low in water, but soluble in organic solvents and aqueous acid or base. | Solvent selection is critical for recrystallization and extraction. |
Section 2: Troubleshooting Common Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[3][4]
Q1: My this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?
This is a common issue and usually points to an inappropriate solvent choice.
Causality: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. If the compound is insoluble even when hot, the solvent is too non-polar.
Troubleshooting Protocol:
-
Solvent Polarity: Increase the polarity of your solvent system. For a molecule like this compound, which has polar functional groups, solvents like ethanol, methanol, or mixtures containing them can be effective.[5]
-
Solvent Screening: Perform a small-scale solvent screen. Place a few milligrams of your crude product in separate test tubes and add a small amount of different solvents (e.g., methanol, ethanol, ethyl acetate, acetone, and water). Observe solubility at room temperature and upon heating.
-
Mixed Solvent Systems: If a single solvent is not ideal, try a mixed solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A common combination for carboxylic acids is an alcohol and water.[5]
Q2: My compound "oils out" instead of forming crystals during recrystallization. How can I fix this?
"Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid phase instead of solid crystals.
Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.
Troubleshooting Protocol:
-
Slower Cooling: Ensure the solution cools down slowly. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.
-
Solvent Choice: Select a solvent with a lower boiling point.
-
Reduce Concentration: The solution may be too concentrated. Add more hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool slowly.
-
Scratching: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. The small scratches provide a surface for crystal nucleation.
Acid-Base Extraction Problems
The amphoteric nature of this compound allows for purification using acid-base extraction to remove neutral or oppositely charged impurities.
Q3: I'm performing an acid-base extraction, but my product is not precipitating when I neutralize the solution. What's going wrong?
This is a frequent problem that can usually be resolved by carefully controlling the pH.
Causality: this compound is soluble in both acidic (as the quinolinium salt) and basic (as the carboxylate salt) aqueous solutions. It is least soluble at its isoelectric point (pI), the pH at which the molecule has a net neutral charge. If the pH is not adjusted correctly, the compound will remain in solution.
Troubleshooting Protocol:
-
Precise pH Adjustment: Use a pH meter or pH paper to carefully adjust the pH of the solution. Slowly add acid or base dropwise with vigorous stirring.
-
Finding the Isoelectric Point: The pI will be between the pKa of the carboxylic acid and the pKa of the conjugate acid of the quinoline nitrogen. You will likely see maximum precipitation at a specific pH.
-
Cooling and Seeding: After pH adjustment, cool the solution in an ice bath to further decrease the solubility of your product. If precipitation is still slow, adding a seed crystal of the pure compound can initiate crystallization.
-
Solvent Considerations: If the aqueous solution contains a significant amount of a water-miscible organic solvent (like ethanol or acetone) from a previous step, this can increase the solubility of your product even at the pI. If possible, remove the organic solvent under reduced pressure before pH adjustment.
Experimental Workflow: Acid-Base Purification
Below is a detailed workflow for the acid-base purification of crude this compound.
Sources
How to improve the solubility of 8-methoxyquinoline-5-carboxylic acid for biological assays
Introduction: Navigating the Solubility Challenges of 8-Methoxyquinoline-5-Carboxylic Acid
This compound is a versatile quinoline derivative with significant potential in medicinal chemistry and materials science.[1] However, its planar, aromatic structure and crystalline nature often lead to poor aqueous solubility at physiological pH, a critical hurdle for researchers conducting biological assays. Inconsistent solubilization can lead to inaccurate potency measurements, high variability between experiments, and misleading structure-activity relationship (SAR) data.
This guide provides a systematic, causality-driven approach to effectively solubilize this compound for in vitro biological assays. As application scientists, we understand that a successful experiment begins with a reliable and homogenous test solution. The following troubleshooting guide and protocols are designed to empower you with the foundational knowledge and practical steps to overcome these common formulation challenges.
Section 1: Understanding the Molecular Basis of Solubility
The solubility behavior of this compound is dictated by its two key functional groups:
-
The Carboxylic Acid (-COOH): This is an acidic group. At a pH below its acid dissociation constant (pKa), it remains in its neutral, protonated form (-COOH). This form is less polar and thus has lower aqueous solubility. When the pH is raised above the pKa, the group loses a proton to become the negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more polar and, therefore, more water-soluble.[2][3]
-
The Quinoline Nitrogen: This nitrogen atom is weakly basic. At a very low pH (typically below its pKa of ~4-5), it can accept a proton to become positively charged, which also increases water solubility.
For most biological assays conducted at or near neutral pH (e.g., pH 7.4), the carboxylic acid group is the primary handle for manipulating solubility. By controlling the pH, we can control the ionization state of the molecule and dramatically enhance its ability to dissolve in aqueous media.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound.
Q1: My compound is insoluble in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the first and most effective step I should take?
Answer: The most direct and effective initial step is pH modification . Your compound is a weak acid, and at pH 7.4, a significant portion may still be in the less soluble neutral form, preventing it from dissolving readily. The goal is to fully deprotonate the carboxylic acid group to its highly soluble salt form. This is best achieved by preparing a concentrated stock solution at an elevated pH and then diluting this stock into your final assay buffer.
Q2: How do I correctly use pH to solubilize my compound? Can you provide a protocol?
Answer: Yes, this method involves creating a basic stock solution. The key is to add a stoichiometric equivalent of a base, like sodium hydroxide (NaOH), to convert the acid to its sodium salt in situ.
Causality: By adding one molar equivalent of NaOH, you are quantitatively converting the insoluble R-COOH form to the highly soluble R-COO⁻ Na⁺ salt form.[4][5] This pre-dissolved stock can then be handled with much greater accuracy.
See Protocol 4.1 for a detailed, step-by-step methodology.
Q3: I made a high-pH stock solution that was clear, but it precipitated immediately when I diluted it into my assay buffer. What went wrong?
Answer: This is a classic problem of buffer capacity. Your concentrated stock solution (e.g., at pH 9-10) was stable, but when you introduced a small volume of it into a much larger volume of a strong buffer like PBS (pH 7.4), the buffer's capacity forced the pH of the microenvironment around the compound particles back down. This drop in pH caused the compound to protonate and crash out of solution.
Troubleshooting Steps:
-
Decrease Stock Concentration: Prepare a less concentrated, but still fully dissolved, stock solution. This reduces the amount of pH shock upon dilution.
-
Increase Final Buffer Strength: If your assay permits, using a higher molarity buffer can better resist the pH change from the stock solution.
-
Slow, Stirred Addition: Add the stock solution dropwise into the final buffer while vortexing or stirring vigorously. This promotes rapid dispersion and minimizes localized concentration gradients that lead to precipitation.
Q4: Is it acceptable to use an organic co-solvent like DMSO? What are the critical best practices?
Answer: Absolutely. Using a water-miscible organic solvent is a very common and practical strategy.[6] Dimethyl sulfoxide (DMSO) is the most widely used co-solvent due to its powerful solubilizing ability for a wide range of compounds. However, it must be used with extreme caution as it can impact cell viability and assay performance.[7][8][9]
The Golden Rule: The final concentration of the organic solvent in your assay well must be low enough to be inert.
Causality: Organic solvents at high concentrations can disrupt cell membranes, denature proteins, and directly inhibit enzyme activity, leading to false-positive or false-negative results.[7] Therefore, the goal is to use the solvent only to create a highly concentrated primary stock, which is then serially diluted to ensure the final solvent concentration is negligible.
See Protocol 4.2 for a detailed workflow and the table below for guidance on solvent limits.
Table 1: Common Co-Solvents and Recommended Final Assay Concentration Limits
| Co-Solvent | Typical Stock Conc. | Typical Final Conc. Limit | Notes & Cautions |
| DMSO | 10-50 mM | < 0.5% (v/v) ; ideally < 0.1% | Most common but can be toxic. Always run a vehicle control with the same final DMSO concentration.[7] |
| Ethanol | 10-50 mM | < 1% (v/v) | Can be less toxic than DMSO for some cell lines but is more volatile. |
| Methanol | 10-50 mM | < 1% (v/v) | Generally more toxic than ethanol; use with caution.[10] |
| PEG 400 | 1-20 mM | < 2% (v/v) | A good option for increasing solubility, but higher viscosity can make pipetting challenging. |
Q5: What are my options if pH adjustment isn't feasible and my assay is too sensitive to co-solvents?
Answer: In this scenario, you should explore the use of complexation agents , specifically cyclodextrins. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12]
Causality: The hydrophobic quinoline portion of your molecule can insert itself into the hydrophobic core of the cyclodextrin, forming a water-soluble "inclusion complex."[13][14] This complex effectively shields the poorly soluble part of your drug from the aqueous environment, dramatically increasing its apparent solubility without altering the bulk solvent properties. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent solubility and low toxicity.
See Protocol 4.3 for a screening method.
Section 3: Systematic Workflow for Solubility Optimization
To ensure a logical and efficient process, follow this decision tree. This workflow is designed to start with the simplest, most direct methods and progress to more complex solutions only if necessary, saving you time and resources.
Caption: Decision tree for selecting a solubilization strategy.
Section 4: Detailed Experimental Protocols
Protocol 4.1: Preparation of a High-pH Aqueous Stock Solution (e.g., 10 mM)
Principle: To convert the insoluble free acid into its highly soluble sodium salt by the addition of a stoichiometric amount of sodium hydroxide.
Materials:
-
This compound (MW: 203.19 g/mol )[15]
-
0.1 M NaOH solution, accurately prepared
-
High-purity water (e.g., Milli-Q)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Calculate Mass: Weigh out 2.03 mg of this compound for a final 10 mM solution in 1 mL.
-
Dispense Compound: Place the weighed compound into a suitable vial (e.g., a 1.5 mL microfuge tube).
-
Add Base: To the dry powder, add exactly one molar equivalent of NaOH. For 1 mL of a 10 mM solution (0.01 mmol), you will need 100 µL of 0.1 M NaOH.
-
Initial Solubilization: Add ~70% of the final volume of water (e.g., 700 µL for a 1 mL final volume). Vortex or sonicate gently for 5-10 minutes. The solution should become clear.
-
pH Check (Optional but Recommended): Check the pH of the solution. It should be in the range of 8.5-10. If the compound has not fully dissolved, you can add a very small additional amount of 0.1 M NaOH dropwise until it clarifies. Avoid excessive pH.
-
Final Volume: Adjust the final volume to 1 mL with high-purity water. This is your 10 mM stock solution.
-
Usage: This stock can now be diluted into your final assay buffer. Remember to include a vehicle control in your experiment containing the same final concentration of the NaOH/water mixture.
Protocol 4.2: Preparation of a DMSO Stock Solution and Serial Dilution
Principle: To leverage the high solubilizing power of DMSO for a concentrated stock, followed by careful dilution to a non-perturbing final concentration in the assay.
Materials:
-
This compound
-
100% Anhydrous DMSO
-
Sterile microfuge tubes or vials
Procedure:
-
Prepare Concentrated Stock: Weigh the required amount of compound to make a high-concentration stock (e.g., 20-50 mM) in 100% DMSO. For a 20 mM stock, dissolve 4.06 mg in 1 mL of DMSO. Vortex and/or sonicate until fully dissolved. This is your primary stock.
-
Intermediate Dilution (If Needed): Perform an intermediate dilution of the primary stock in 100% DMSO. For example, dilute the 20 mM stock 1:10 in DMSO to get a 2 mM working stock. This step makes the final serial dilutions more accurate.
-
Final Dilution into Assay Medium: Serially dilute the DMSO working stock directly into your final assay medium. Crucially, ensure each dilution step is large enough that the final DMSO concentration is below your assay's tolerance limit (e.g., <0.5%).
-
Example: To achieve a 10 µM final concentration from a 2 mM DMSO stock, you would perform a 1:200 dilution (e.g., 5 µL of stock into 995 µL of medium). The final DMSO concentration would be 1/200 = 0.5%.
-
-
Vehicle Control: Prepare a parallel set of dilutions using only DMSO (no compound) to serve as your vehicle control. This is essential to confirm that the solvent itself is not affecting the assay outcome.
Protocol 4.3: Screening for Solubility Enhancement with HP-β-CD
Principle: To determine if forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD) increases the apparent aqueous solubility of the compound.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice (e.g., PBS pH 7.4)
Procedure:
-
Prepare HP-β-CD Solutions: Prepare a range of HP-β-CD solutions in your assay buffer (e.g., 0%, 1%, 2%, 5% w/v).
-
Add Excess Compound: To a fixed volume of each HP-β-CD solution (e.g., 1 mL), add an excess amount of the solid compound (enough that some solid remains undissolved).
-
Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.
-
Separate Solid from Liquid: Centrifuge the samples at high speed (e.g., >10,000 x g) or filter through a 0.22 µm syringe filter to remove all undissolved solid.
-
Quantify Soluble Compound: Measure the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Analyze Data: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. A rising concentration with increasing HP-β-CD indicates successful solubility enhancement via complexation.
References
-
University of North Texas Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). 8-hydroxyquinoline. AERU. Retrieved from [Link]
-
MDPI. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Retrieved from [Link]
-
MDPI. (2026). Evaluation of the Drug–Polymer Compatibility and Dissolution Behaviour of Fenbendazole–Soluplus® Solid Dispersions Prepared by Hot-Melt Extrusion. Retrieved from [Link]
-
ResearchGate. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Retrieved from [Link]
-
MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
-
MDPI. (n.d.). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Retrieved from [Link]
-
PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 8-Hydroxy-5-quinolinecarboxylic acid. Retrieved from [Link]
-
PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?. Retrieved from [Link]
-
MDPI. (n.d.). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Retrieved from [Link]
-
Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Retrieved from [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline-3-carboxylic acid. Retrieved from [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Retrieved from [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
-
SciSpace. (n.d.). Salt solid dispersions: a formulation strategy to enhance dissolution rate of poorly water-soluble ionic drugs. Retrieved from [Link]
-
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]
-
ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Retrieved from [Link]
-
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. Retrieved from [Link]
-
Cytotechnology. (n.d.). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Retrieved from [Link]
-
PubMed. (n.d.). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
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Technical Support Center: Optimizing Derivatization of 8-methoxyquinoline-5-carboxylic acid
Welcome to the technical support center for the derivatization of 8-methoxyquinoline-5-carboxylic acid. This versatile building block is crucial in the synthesis of novel pharmaceutical compounds and advanced materials due to its unique chemical structure and chelating properties.[1] This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental hurdles.
I. Frequently Asked Questions (FAQs)
General Chemistry & Handling
Q1: What are the key structural features of this compound and how do they influence its reactivity?
A1: this compound possesses a quinoline ring system, a methoxy group at the 8-position, and a carboxylic acid group at the 5-position.[1][2] The quinoline core is an aromatic heterocycle. The carboxylic acid group is the primary site for derivatization, typically through amide bond formation or esterification. The methoxy group is an electron-donating group, which can influence the reactivity of the quinoline ring. Additionally, the nitrogen atom in the quinoline ring can act as a Lewis base and can be protonated under acidic conditions. The proximity of the methoxy group to the nitrogen can also influence the molecule's conformation and chelating properties.[1][3]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a cool, dry, and well-ventilated area in a tightly sealed container. Protect it from light and moisture to prevent degradation. For long-term storage, refrigeration may be suitable, but always consult the supplier's specific recommendations.
Q3: What are the primary safety concerns when working with this compound and its derivatives?
A3: According to GHS classifications, this compound can cause skin and serious eye irritation, and may cause respiratory irritation.[2] Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Reaction Optimization
Q4: What are the most common methods for derivatizing the carboxylic acid group of this compound?
A4: The two most common derivatization strategies for carboxylic acids are:
-
Amide Bond Formation: Reacting the carboxylic acid with an amine in the presence of a coupling agent.[4]
-
Esterification: Reacting the carboxylic acid with an alcohol, often under acidic conditions (Fischer esterification).[4][5]
Q5: How do I choose the right coupling agent for amide bond formation?
A5: The choice of coupling agent is critical for efficient amide bond formation and depends on the specific amine and the desired reaction conditions. Common classes of coupling agents include:
-
Carbodiimides: Such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6][7] EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[7]
-
Uronium/Aminium Salts: Such as HATU, HBTU, and COMU. These reagents are highly efficient and can be used for challenging couplings, including those involving sterically hindered amines or acids.[8]
-
Phosphonium Salts: Such as PyBOP.
For routine couplings, EDC in combination with an additive like HOBt or OxymaPure is a good starting point. For more difficult couplings, HATU or COMU may provide better results.[8]
Q6: Why is a base often required for amide coupling reactions?
A6: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically added to neutralize the acidic proton of the carboxylic acid and any acidic byproducts formed during the reaction.[9] This prevents the protonation of the amine nucleophile, which would render it unreactive.
Q7: Can I convert the carboxylic acid to an acid chloride first?
A7: Yes, converting the carboxylic acid to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a common strategy.[10][11] The resulting acid chloride can then react directly with an amine to form the amide. However, this method can be harsh and may not be suitable for sensitive substrates.
II. Troubleshooting Guide
This section addresses specific problems that may be encountered during the derivatization of this compound.
Amide Bond Formation
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low or No Product Formation | 1. Inefficient activation of the carboxylic acid. 2. Poor nucleophilicity of the amine. 3. Decomposition of reagents. 4. Incorrect stoichiometry. 5. Solvent incompatibility. | 1. Switch to a more powerful coupling agent. If using EDC/HOBt, consider trying HATU or COMU, which are generally more reactive.[8]2. Ensure the amine is not protonated. Add a non-nucleophilic base like DIPEA or TEA (1.5-2.0 equivalents). For weakly nucleophilic amines (e.g., anilines), longer reaction times or higher temperatures may be necessary.3. Use fresh reagents. Coupling agents, especially carbodiimides, can be sensitive to moisture. Ensure your amine and solvents are anhydrous.4. Optimize reagent ratios. A common starting point is Acid:Amine:Coupling Agent:Base = 1:1.2:1.2:2. For difficult couplings, increasing the excess of the amine and coupling agent may be beneficial.[12]5. Choose an appropriate solvent. DMF, DCM, and acetonitrile are common choices. Ensure all starting materials are fully dissolved. |
| Formation of Side Products | 1. Epimerization (if the amine is chiral). 2. Formation of N-acylurea byproduct (with carbodiimides). 3. Side reactions on the quinoline ring. | 1. Use additives to suppress racemization. Additives like HOBt or HOAt can minimize this side reaction.[8] Running the reaction at a lower temperature (0 °C) can also help.[13]2. Optimize reaction conditions. Add the coupling agent to the carboxylic acid and allow it to activate for a short period before adding the amine. This can minimize the formation of the stable N-acylurea.3. Protect sensitive functional groups. If other reactive sites are present on the quinoline ring or the amine, consider using protecting groups. |
| Difficult Purification | 1. Water-soluble byproducts from coupling agents. 2. Excess reagents. | 1. Choose a coupling agent with easily removable byproducts. The urea byproduct from EDC is water-soluble and can often be removed with an aqueous workup.[7] COMU and its byproducts are also known for their water solubility.[14]2. Use stoichiometry closer to 1:1. While excess reagents can drive the reaction to completion, they complicate purification. Perform small-scale optimization to find the minimum excess required. |
Esterification
| Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Low Yield in Fischer Esterification | 1. Equilibrium not driven to the product side. 2. Steric hindrance. | 1. Remove water as it is formed. Use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves.[15] Using the alcohol as the solvent also helps to push the equilibrium towards the ester.[5]2. Consider alternative esterification methods. For sterically hindered alcohols or carboxylic acids, activation of the carboxylic acid (e.g., to an acid chloride) followed by reaction with the alcohol may be more effective. |
| Decomposition of Starting Material | 1. Harsh acidic conditions. | 1. Use a milder acid catalyst. Catalytic amounts of sulfuric acid or p-toluenesulfonic acid are typically sufficient.[5]2. Reduce the reaction temperature. While heating is often required, excessive temperatures can lead to degradation. |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF or DCM).
-
Add the amine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Add a non-nucleophilic base such as DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to remove water-soluble byproducts.
-
Purify the crude product by column chromatography.
Workflow for Troubleshooting Low Amide Coupling Yield
Caption: Troubleshooting workflow for low amide coupling yield.
Protocol 2: Fischer Esterification
-
Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (which also serves as the solvent).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄).
-
Heat the reaction mixture to reflux. A Dean-Stark trap can be used to remove the water byproduct.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Decision Tree for Derivatization Strategy
Caption: Decision tree for selecting a derivatization strategy.
IV. References
-
Improving liquid chromatography-tandem mass spectrometry determination of polycarboxylic acids in human urine by chemical derivatization. Comparison of o-benzyl hydroxylamine and 2-picolyl amine - PubMed. (2019, February 5). Retrieved from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications - SciSpace. (n.d.). Retrieved from [Link]
-
Derivatization methods for the LC-MS/MS analyses of carboxylic acids. - ResearchGate. (n.d.). Retrieved from [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - NIH. (2024, January 5). Retrieved from [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals. (n.d.). Retrieved from [Link]
-
This compound | C11H9NO3 | CID 10262288 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (2014, December 31). Retrieved from [Link]
-
10 Examples different acid activating agents for carboxylic acids - ResearchGate. (n.d.). Retrieved from [Link]
-
Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. (2021, October 20). Retrieved from [Link]
-
Optimizing Peptide Coupling: Key Techniques. (n.d.). Retrieved from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018, February 28). Retrieved from [Link]
-
24.3: Synthesis of Amides - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]
-
17.22: How Cells Activate Carboxylic Acids - Chemistry LibreTexts. (2014, July 24). Retrieved from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (n.d.). Retrieved from [Link]
-
Carboxylic Acids Important Reactions - Carboxylic Acids - MCAT Content - Jack Westin. (n.d.). Retrieved from [Link]
-
Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. (n.d.). Retrieved from [Link]
-
Esterification--Making Esters from Carboxylic Acids - YouTube. (2019, January 25). Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. (2022, August 29). Retrieved from [Link]
-
How to Optimize Peptide Synthesis? (n.d.). Retrieved from [Link]
-
US4230849A - Process for the activation of carboxylic acids - Google Patents. (n.d.). Retrieved from
-
Peptide library synthesis: using two different coupling reagents to improve overall crude purity | Biotage. (2023, February 7). Retrieved from [Link]
-
MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. (n.d.). Retrieved from [Link]
-
Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. (2023, March 10). Retrieved from [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Retrieved from [Link]
Sources
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- 2. This compound | C11H9NO3 | CID 10262288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. jackwestin.com [jackwestin.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
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- 13. peptide.com [peptide.com]
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- 15. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: A Guide to the Solution Stability of 8-methoxyquinoline-5-carboxylic acid
Welcome to the technical support resource for 8-methoxyquinoline-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common stability challenges encountered when working with this compound in solution. As a versatile chelating agent and a key intermediate in pharmaceutical synthesis, understanding its stability profile is critical for generating reproducible and reliable experimental data.[1]
Section 1: Core Stability Profile & Initial Considerations (FAQ)
This section addresses the most fundamental questions regarding the handling and storage of this compound solutions.
Q1: What are the primary environmental and chemical factors that can degrade this compound in solution?
A: The stability of this compound can be influenced by several factors, similar to other complex organic molecules used in pharmaceutical development.[2] The most critical factors to control are:
-
pH: The molecule possesses both a weakly acidic carboxylic acid group and a weakly basic quinoline nitrogen. The pH of the solution will dictate the ionization state of these groups, which can directly impact solubility and susceptibility to hydrolytic degradation.[3] Most drug compounds exhibit optimal stability in the pH range of 4 to 8.[3]
-
Light (Photostability): Quinoline derivatives are often sensitive to UV and visible light, which can induce photochemical degradation.[4][5] It is crucial to protect solutions from light to prevent the formation of photodegradants.[6][7]
-
Temperature: Elevated temperatures accelerate the rate of most chemical degradation reactions.[6][7] Storing solutions at recommended cool temperatures is essential for preserving compound integrity.
-
Oxidation: The electron-rich aromatic quinoline ring system may be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides.[6][7] This can often manifest as a visible color change in the solution.
-
Solvent Choice: The solvent system not only affects solubility but can also influence degradation pathways. For example, protic solvents may participate in hydrolysis, while solvents like DMSO can have their own stability considerations under certain conditions.[4]
Q2: What are the recommended procedures for preparing and storing stock solutions of this compound?
A: To ensure maximum longevity and reproducibility, adhere to the following best practices:
-
Solvent Selection: For initial stock solutions, use a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Storage Temperature: Based on supplier recommendations for the solid compound, stock solutions should be stored at 2-8°C for short-term use (1-2 weeks) and at -20°C or -80°C for long-term storage.[1]
-
Light Protection: Always store solutions in amber-colored vials or wrap clear vials in aluminum foil to prevent photodegradation.[6]
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This minimizes the risk of oxidation.[7]
-
Aliquotting: Freeze-thaw cycles can introduce moisture and accelerate degradation. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated temperature cycling.
Q3: My compound is precipitating out of my aqueous working solution. What is the likely cause and how can I fix it?
A: Precipitation in aqueous buffers is almost always a solubility issue tied to pH. The carboxylic acid group is significantly more soluble in its deprotonated (salt) form.
-
Causality: Carboxylic acids with more than five carbon atoms tend to have low water solubility.[8] At a pH below the compound's pKa, the carboxylic acid will be protonated (COOH) and less soluble. To dissolve it in an aqueous medium, the pH must be raised to deprotonate the acid, forming a much more soluble carboxylate salt (COO-).
-
Troubleshooting Steps:
-
Check the pH of your buffer. If it is acidic or neutral, the compound may not be fully dissolved.
-
To solubilize, you can add a small amount of a base (e.g., 1 M NaOH) dropwise to your solution until the solid dissolves. This converts the acid to its soluble salt.[8]
-
Alternatively, prepare your working solutions in a buffer with a pH of 7.5 or higher to ensure the carboxylic acid remains in its deprotonated, soluble form.
-
If working at a lower pH is required by your experiment, consider adding a small percentage of an organic co-solvent (like DMSO or ethanol) to the aqueous buffer to increase solubility. Ensure the final co-solvent concentration is compatible with your experimental system.
-
Section 2: Troubleshooting Guide for Common Instability Issues
This section provides a structured approach to diagnosing and resolving specific problems you may encounter during your experiments.
Issue 1: The color of my solution has changed, turning darker (e.g., yellow to brown).
-
Potential Cause(s): A visible color change is a strong indicator of chemical degradation, most commonly due to oxidation or photodegradation. The formation of conjugated, colored degradation products is a frequent outcome of these processes.
-
Recommended Actions:
-
Discard the Solution: Do not use a discolored solution, as the presence of degradants can confound experimental results and the actual concentration of the parent compound is unknown.
-
Prepare Fresh Solution: Make a new solution using the best practices outlined in Section 1.
-
Enhance Protection:
-
Light: Ensure the new solution is prepared under minimal light and stored in amber vials.
-
Oxygen: Use a solvent that has been degassed by sparging with nitrogen or argon. Prepare the solution and store it under an inert atmosphere. This is particularly important if you observe the color change happening rapidly in a freshly prepared solution.
-
-
Issue 2: I am observing inconsistent results or a progressive loss of compound activity over the course of an experiment.
-
Potential Cause(s): This suggests that the compound is degrading in your experimental medium over the time course of the assay. The instability could be due to the pH, temperature, or components of your specific buffer (e.g., metal ions).
-
Recommended Actions:
-
Perform a Stability Check: Before running a large experiment, test the stability of the compound in your final working buffer. Prepare a sample and analyze it by HPLC at T=0 and after the maximum duration of your experiment (e.g., T=24h) under the same temperature and lighting conditions. A decrease in the peak area of the parent compound confirms instability.
-
Adjust Buffer pH: If instability is confirmed, evaluate if the buffer pH can be adjusted to a more neutral range (pH 6-8) where many compounds are more stable.[3]
-
Prepare Freshly: If the compound is inherently unstable in the assay medium, the only solution may be to prepare the working solution immediately before each experiment.
-
Workflow for Troubleshooting Solution Instability
The following diagram outlines a logical workflow for diagnosing and addressing stability issues.
Caption: Troubleshooting workflow for this compound.
Section 3: Key Experimental Protocols
These protocols provide a framework for proactively assessing the stability of your compound.
Protocol 1: Forced Degradation (Stress Testing) Protocol
This study is designed to rapidly identify the likely degradation pathways for the compound, in line with principles outlined in ICH guidelines.[9][10]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 acetonitrile:water mixture.
-
Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber HPLC vials. For each condition, prepare a stressed sample and a control sample (stored at 2-8°C in the dark).
-
Acid Hydrolysis: Add 0.1 M HCl to a final concentration. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to a final concentration. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide (H₂O₂) to a final concentration. Store at room temperature in the dark for 24 hours.
-
Thermal Stress: Incubate at 60°C in the dark for 48 hours.
-
Photolytic Stress: Expose the solution in a clear vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10] A dark control sample must be included.
-
-
Sample Analysis:
-
After the incubation period, neutralize the acid and base hydrolysis samples.
-
Analyze all samples (stressed and controls) by a stability-indicating HPLC-UV method. An LC-MS method is ideal for identifying the mass of any degradation products.
-
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss of parent peak area and the appearance of new peaks indicate degradation under that specific stress condition. This will inform you of which factors (e.g., low pH, light) are most critical to control.
Data Summary: Potential Stress Factors and Degradation
| Stress Condition | Potential Chemical Transformation | Primary Factor to Control |
| Acidic pH | Hydrolysis (less likely), potential ring modifications | pH |
| Basic pH | Hydrolysis, potential decarboxylation at high temps | pH, Temperature |
| Oxidizing Agent | N-oxidation of the quinoline ring, oxidation of the methoxy group or aromatic ring | Oxygen, Metal Ions |
| Elevated Temperature | General acceleration of all degradation pathways | Temperature |
| UV/Vis Light | Photochemical reactions, formation of radicals, dimerization, or rearrangement | Light |
Section 4: Visualization of Stability Factors
Understanding the interplay of factors is key to maintaining compound integrity.
Caption: Key factors influencing the stability of the compound in solution.
References
-
de Oliveira, K. T., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. PMC. Retrieved from [Link]
-
American Chemical Society. (2019). Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. The Journal of Organic Chemistry. Retrieved from [Link]
-
International Council for Harmonisation. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
PCCA. (2022). Factors That Affect the Stability of Compounded Medications. The PCCA Blog. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Retrieved from [Link]
-
Slideshare. (n.d.). Factors affecting stability of drugs. Retrieved from [Link]
-
ARL Bio Pharma. (n.d.). What Factors Influence Stability? Retrieved from [Link]
-
Academically. (2023). Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life. Retrieved from [Link]
-
International Council for Harmonisation. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C11H9NO3). Retrieved from [Link]
-
Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 8-methoxy-2-quinolinecarboxylic acid. Retrieved from [Link]
-
Cardinal Scholar. (n.d.). Synthesis of Quinoline Analogues. Retrieved from [Link]
-
Adewole, E., & Olanrewaju, A. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Thermal Behavior of 8-methacryloxy-quinoline-Acrylonitrile Copolymers. Retrieved from [Link]
-
Abah, C. O., et al. (2023). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Retrieved from [Link]
-
University of Canterbury. (n.d.). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Retrieved from [Link]
-
Britannica. (2024). Carboxylic acid. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 7. Drug Stability: Key Factors Affecting Pharmaceutical Quality & Shelf-Life [academically.com]
- 8. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of 8-Methoxyquinoline-5-carboxylic Acid
Ticket System: Scale-Up & Process Optimization Role: Senior Application Scientist Status: Active
Introduction: The Scale-Up Challenge
You are likely accessing this guide because you have successfully synthesized milligram quantities of 8-methoxyquinoline-5-carboxylic acid (CAS: 19725-36-1) and are now facing yield drops, purity issues, or safety concerns at the multigram to kilogram scale.
This molecule is a critical scaffold for metalloprotease inhibitors and antimalarial derivatives. However, its synthesis presents a classic "chemoselectivity vs. scalability" conflict. Direct oxidation of 5-methyl precursors often fails due to poor yields (<25%), while lithiation strategies (e.g., n-BuLi) are hazardous at scale.
The Recommended Industrial Route: This guide details the Vilsmeier-Haack Formylation followed by Oxidation pathway. This route is thermodynamically controlled, avoids cryogenic conditions, and utilizes inexpensive reagents (DMF, POCl₃).
Module 1: The Methylation Bottleneck
Objective: Conversion of 8-Hydroxyquinoline (8-HQ) to 8-Methoxyquinoline.
The Problem
At scale, standard methylation (MeI/K₂CO₃ in DMF) becomes difficult to work up due to the high water solubility of DMF and the toxicity of Methyl Iodide.
Protocol: Phase Transfer Catalysis (PTC)
Recommended System: Dichloromethane (DCM) / Water / Tetrabutylammonium bromide (TBAB).
-
Charge: 8-Hydroxyquinoline (1.0 eq) in DCM.
-
Add: 30% NaOH (aq) (1.5 eq) and TBAB (0.05 eq).
-
Reagent: Add Dimethyl Sulfate (DMS) (1.2 eq) dropwise at <25°C. Note: DMS is toxic but cheaper and less volatile than MeI for scale.
-
Workup: Separate layers. Wash organic layer with dilute ammonia to remove unreacted 8-HQ (critical for purity).
Troubleshooting (Q&A)
Q: My reaction stalls at 90% conversion. Should I add more DMS? A: No. The issue is likely the degradation of the catalyst or hydrolysis of DMS. Instead of adding more DMS (which complicates workup), add a fresh charge of 30% NaOH (0.2 eq). The phenolate anion must be regenerated to react with the remaining methylating agent.
Q: The product is colored red/brown. A: This indicates oxidation of the electron-rich quinoline ring. Ensure your reaction vessel is purged with nitrogen. Wash the final organic layer with 10% sodium bisulfite to reduce quinone-like impurities.
Module 2: C5-Functionalization (Vilsmeier-Haack)
Objective: Regioselective installation of the aldehyde at C5.[1]
The Mechanism & Logic
The 8-methoxy group activates the C5 and C7 positions. However, C5 is kinetically favored due to the para relationship with the activating methoxy group and less steric hindrance compared to C7.
Critical Safety: The Vilsmeier Exotherm
The formation of the Vilsmeier reagent (Chloroiminium ion) is exothermic. The subsequent addition to the substrate is also exothermic.
Step-by-Step Protocol:
-
Reagent Formation: Cool DMF (5.0 eq) to 0°C. Add POCl₃ (1.5 eq) dropwise. Do not exceed 10°C.
-
Addition: Dissolve 8-methoxyquinoline in minimal DMF. Add to the Vilsmeier reagent at 0–5°C.
-
Heating: Warm slowly to 80°C. Monitor by HPLC.
-
Quench (The Danger Zone): Pour the reaction mixture into Sodium Acetate buffered ice water .
-
Why Acetate? Direct quenching into water generates massive HCl fumes and heat. Acetate buffers the pH, preventing the hydrolysis of the methoxy ether (demethylation) which occurs in hot acidic media.
-
Troubleshooting (Q&A)
Q: I see a significant impurity at RRT 1.1 (C7-isomer). A: This is a temperature control failure. If the reaction heats too quickly (>90°C), thermodynamic control is lost, and the C7 isomer forms. Maintain the reaction at 70–80°C strictly.
Q: The mixture solidified during POCl₃ addition. A: The Vilsmeier salt is precipitating. This is actually good (high concentration). Add a small volume of DCM to maintain agitation, but distill it off as you heat to 80°C.
Module 3: Oxidation to Carboxylic Acid
Objective: Conversion of 8-methoxyquinoline-5-carbaldehyde to the Target Acid.
Selection: Pinnick vs. Permanganate[2]
-
Permanganate (KMnO₄): Cheap but creates MnO₂ sludge (filtration nightmare) and can over-oxidize the ring.
-
Pinnick (NaClO₂): High purity, no heavy metals, but generates ClO₂ gas (safety risk).
-
Recommendation: Sulfamic Acid / Sodium Chlorite . Sulfamic acid acts as a chlorine scavenger, suppressing toxic gas evolution while driving the oxidation.
Protocol:
-
Solvent: t-Butanol / Water (1:1).
-
Add: Aldehyde (1.0 eq) and Sulfamic Acid (1.5 eq).
-
Add: Sodium Chlorite (NaClO₂) (1.3 eq) dissolved in water dropwise at <20°C.
-
Color Change: The reaction turns yellow. If it turns colorless, you have run out of oxidant.
Module 4: Purification (The Isoelectric Swing)
Objective: Isolation without chromatography.
The product is a zwitterion.[2] It has a basic quinoline nitrogen (
Procedure:
-
Dissolution: Dissolve crude solid in dilute NaOH (pH > 10). Filter off insoluble impurities (unreacted aldehyde).
-
Precipitation: Slowly acidify with 1M HCl.
-
The Sweet Spot: The product precipitates at its Isoelectric Point (pI) , typically between pH 3.5 and 4.5 .
-
Critical Error: Do not acidify to pH 1. The hydrochloride salt is soluble in water! You will lose your product. Stop at pH 4.0.
Visual Workflow & Logic
Figure 1: Synthetic Pathway & Logic Flow
Caption: Optimized linear synthesis route avoiding chromatography and heavy metals.
Figure 2: Troubleshooting The Vilsmeier Step
Caption: Diagnostic logic for the critical formylation step.
Summary of Key Data
| Parameter | Methylation Step | Formylation Step | Oxidation Step |
| Reagents | DMS, NaOH, TBAB | POCl₃, DMF | NaClO₂, Sulfamic Acid |
| Temp Limit | < 25°C (Exotherm) | < 10°C (Addition), 80°C (Rxn) | < 20°C (Addition) |
| Critical pH | > 10 (Workup) | Buffer to 4-5 (Quench) | Precipitate at pH 4.0 |
| Major Impurity | N-Methylated salt | C7-Isomer | Over-oxidized N-oxide |
| Scale Hazard | Toxicity (DMS) | Thermal Runaway | ClO₂ Gas evolution |
References
-
Vilsmeier-Haack Reaction Mechanism & Regioselectivity Chemistry Steps: Vilsmeier-Haack Reaction. [Link]
-
Purification & Isoelectric Point Logic Biotage: How to use the isoelectric point to inform purification. [Link]
-
Scale-Up Methylation Techniques ResearchGate: Rh(III)‐catalysed methylation of 8‐methylquinolines (Context on Quinoline Reactivity). [Link]
Sources
Reducing impurities in 8-methoxyquinoline-5-carboxylic acid preparations
Welcome to the technical support center for 8-methoxyquinoline-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals to troubleshoot and resolve common purity-related challenges encountered during the synthesis and purification of this versatile intermediate.[1] We will move beyond simple procedural lists to explain the chemical principles behind these challenges and their solutions, ensuring you can adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows multiple spots on the TLC plate. What are the likely impurities and how do I identify them?
A1: The presence of multiple spots indicates either an incomplete reaction or the formation of side products. The polarity of the impurity relative to your desired product is the first clue to its identity. This compound is a polar compound due to its carboxylic acid group.
Common Impurities & Identification:
| Impurity Identity | Potential Cause | Relative Polarity (vs. Product) | Identification Notes |
| Unreacted Starting Materials | Incomplete reaction (insufficient time, temperature, or reagent stoichiometry). | Varies, but often less polar. | Compare the Rf value to authentic samples of your starting materials. |
| 8-Methoxyquinoline | Decarboxylation of the product, often induced by excessive heat during reaction or work-up.[2][3][4] | Significantly less polar. | A non-polar spot on TLC. Mass spectrometry will show a loss of 44 Da (CO2) from the parent mass. |
| 8-Hydroxyquinoline-5-carboxylic acid | Demethylation of the methoxy group, typically under harsh acidic or thermal conditions. | More polar. | This impurity will have a lower Rf value. It can be identified by its distinct mass and NMR spectrum.[5] |
| Oxidation Byproducts (e.g., N-oxides) | Exposure to strong oxidizing agents or atmospheric oxygen over time, especially at elevated temperatures.[6][7][8] | Generally more polar. | May appear as faint, streaky, or highly polar spots on TLC. Mass spectrometry will show an addition of 16 Da (oxygen). |
A logical workflow for identifying and resolving these impurities is essential for an efficient purification strategy.
Caption: Troubleshooting workflow for purification.
Q2: My compound streaks badly on my silica gel TLC plate and column. How can I achieve sharp bands and good separation?
A2: This is a classic issue when working with quinoline derivatives. The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, binding leads to tailing or streaking, which ruins separation.[9]
The Solution: Neutralize the Stationary Phase.
The most effective strategy is to add a basic modifier to your mobile phase (eluent). This base will compete with your compound for the acidic sites on the silica, allowing your compound to travel smoothly through the column.
Troubleshooting Steps:
-
Add Triethylamine (NEt₃): Start by adding 0.5-1% triethylamine to your chosen eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane). You should see an immediate improvement in peak shape on TLC.
-
Use Ammonia in Methanol: An alternative is to use a 7N solution of ammonia in methanol as your polar co-solvent. This is also highly effective.
-
Switch to an Alternative Stationary Phase:
-
Alumina (Neutral or Basic): Alumina is a less acidic stationary phase and is often a better choice for basic compounds.
-
Reverse-Phase Chromatography (C18): In reverse-phase, the stationary phase is nonpolar. This avoids the acid-base interaction entirely and separates compounds based on their hydrophobicity. This is an excellent, though often more expensive, alternative.[10]
-
Example Mobile Phase Modifications for Silica Gel Chromatography:
| Original Eluent | Modified Eluent for Improved Peak Shape |
| 95:5 Dichloromethane:Methanol | 95:5:0.5 Dichloromethane:Methanol:Triethylamine |
| 1:1 Ethyl Acetate:Hexane | 1:1:0.1 Ethyl Acetate:Hexane:Triethylamine |
Q3: I am attempting to purify my product by recrystallization, but it either won't dissolve or crashes out too quickly. How do I select the right solvent?
A3: Recrystallization is a powerful and cost-effective purification technique, but solvent selection is critical. The ideal solvent should dissolve your compound poorly at room temperature but completely at its boiling point. For carboxylic acids, polar protic solvents are often a good starting point.[11]
Protocol: Systematic Solvent Screening
-
Preparation: Place a small amount of your crude product (10-20 mg) into several different test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature. Good candidate solvents include Ethanol, Methanol, Isopropanol, Acetonitrile, Ethyl Acetate, and Water.
-
Observation at Room Temp: Note if the compound dissolves readily. If it does, that solvent is unsuitable for single-solvent recrystallization.
-
Heating: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If the compound dissolves completely, this is a promising candidate.
-
Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. The formation of well-defined crystals indicates a good solvent.
-
Mixed Solvent Systems: If no single solvent is ideal, try a mixed-solvent system. Dissolve your compound in a "good" solvent (one in which it is very soluble, e.g., Methanol or DMF) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., Water or Hexane) dropwise until the solution becomes persistently cloudy. Add a few drops of the good solvent to clarify, then allow to cool slowly. A mixture of Dimethylformamide (DMF) and Methanol has been successfully used for related quinoline carboxylic acids.
Experimental Protocols
Protocol 1: General Purpose Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of your chosen hot solvent (e.g., Ethanol) required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impure mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography with a Basic Modifier
-
Column Packing: Securely pack a glass column with silica gel using a slurry method with your initial, non-polar eluent (e.g., Hexane).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.
-
Elution: Begin eluting the column with your chosen mobile phase system, incorporating 0.5-1% triethylamine.[9] Start with a low polarity mixture and gradually increase the polarity (e.g., from 100% Hexane to a gradient of Ethyl Acetate in Hexane).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
The schematic below illustrates the potential side reactions that can lead to common impurities during a typical synthesis.
Caption: Potential impurity formation pathways.
By understanding the nature of potential impurities and the chemical principles of purification techniques, you can effectively troubleshoot and optimize the preparation of high-purity this compound for your research and development needs.
References
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. Available at: [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. Available at: [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]
- Process for the preparation of a quinoline carboxylic acid. Google Patents.
-
Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. National Institutes of Health. Available at: [Link]
-
Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PMC. Available at: [Link]
-
RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]
-
8-Hydroxy-5-quinolinecarboxylic acid. PubChem. Available at: [Link]
-
Copper-quinoline decarboxylation. Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of some bifunctional derivatives of 8-methylquinoline-5-carboxylic acid. ElectronicsAndBooks. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
-
The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. Available at: [Link]
-
Decarboxylation. Khan Academy. Available at: [Link]
-
8-methoxy-2-quinolinecarboxylic acid. ChemSynthesis. Available at: [Link]
-
Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
-
Synthesis of 8-Methoxyquinoline and 5-Nitro-8- methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]
- PROCEDURE FOR THE PREPARATION OF QUINOLINE CARBOXYL ACIDS. Google Patents.
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Available at: [Link]
-
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
-
Oxidation and Reduction of Organic Molecules Lesson (Full Lesson). Sketchy MCAT. Available at: [Link]
-
Oxidation chemistry and biochemistry of the central mammalian alkaloid 1-methyl-6-hydroxy-1,2,3,4-tetrahydro-beta-carboline. PubMed. Available at: [Link]
- A method for purifying 8-hydroxyquinoline reaction solution. Google Patents.
-
A novel approach to investigate the effect of methionine oxidation on pharmacokinetic properties of therapeutic antibodies. PMC. Available at: [Link]
-
Purine and Related Compound Purification Strategies. Teledyne Labs. Available at: [Link]
-
Synthesis of Quinoline Analogues. Cardinal Scholar. Available at: [Link]
-
MCAT Organic Chemistry: Redox Reactions in O-Chem. YouTube. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. 8-Hydroxy-5-quinolinecarboxylic acid | C10H7NO3 | CID 459617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Oxidation chemistry and biochemistry of the central mammalian alkaloid 1-methyl-6-hydroxy-1,2,3,4-tetrahydro-beta-carboline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. teledynelabs.com [teledynelabs.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Best practices for storing 8-methoxyquinoline-5-carboxylic acid long-term.
Technical Support Center: 8-Methoxyquinoline-5-carboxylic Acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. Here, you will find in-depth guidance on best storage practices, troubleshooting for common issues, and answers to frequently asked questions, all grounded in established scientific principles.
Troubleshooting Guide: Common Issues in Storing this compound
This section addresses specific problems that may arise during the storage and handling of this compound, providing insights into the root causes and actionable solutions.
Scenario 1: You observe a discoloration of the solid compound, from a light brown to a darker shade.
-
Potential Cause: This is often an indication of degradation, likely due to oxidation or prolonged exposure to light. Quinoline derivatives can be light-sensitive, and even ambient laboratory lighting can initiate photochemical reactions over extended periods.[1][2] The methoxy group on the quinoline ring can also be susceptible to oxidative degradation.
-
Troubleshooting Steps:
-
Assess Purity: Perform an analytical check (e.g., HPLC, LC-MS) to quantify the purity of the material compared to a fresh or reference sample.
-
Review Storage Conditions:
-
Light Exposure: Was the compound stored in a clear or translucent container? Ensure all future storage is in amber glass vials or containers completely wrapped in aluminum foil to block light.[3]
-
Atmosphere: Was the container properly sealed? If the cap was loose, ambient oxygen could accelerate degradation. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
-
Segregate: If degradation is confirmed, segregate the discolored batch to prevent its use in critical experiments. It may still be suitable for non-critical applications, but this should be determined on a case-by-case basis.
-
Scenario 2: You notice a decrease in the compound's solubility in your intended solvent compared to previous batches.
-
Potential Cause: A change in solubility can be a sign of the formation of less soluble degradation products or polymerization. This could be triggered by moisture or temperature fluctuations. Aromatic carboxylic acids can be susceptible to degradation at elevated temperatures.[4]
-
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure the solvent is anhydrous and of high purity, as contaminants can affect solubility.
-
Check for Particulates: Before complete dissolution, visually inspect the solution for any suspended particles that might indicate the presence of insoluble impurities.
-
Gentle Warming and Sonication: Try gently warming the solution or using an ultrasonic bath to aid dissolution. If this is unsuccessful, it further points to chemical changes in the compound.
-
Re-evaluate Storage Environment:
-
Humidity Control: Was the compound stored in a desiccator or a controlled low-humidity environment? If not, implement this for future storage.
-
Temperature Stability: Avoid storing the compound in areas with significant temperature swings. A dedicated, temperature-controlled cabinet is ideal.
-
-
Scenario 3: Your experimental results show a loss of potency or unexpected side reactions.
-
Potential Cause: This is a critical indicator of chemical degradation. The formation of impurities can interfere with biological assays or chemical reactions. The quinoline core and carboxylic acid functional group are key to its activity, and any modification can lead to a loss of function.
-
Troubleshooting Steps:
-
Immediate Purity Analysis: Use a high-resolution analytical technique like LC-MS to identify any degradation products.
-
Consult the Certificate of Analysis (CofA): Compare your analytical results with the original CofA to determine the extent of degradation since the time of purchase.
-
Implement a Strict "First-In, First-Out" (FIFO) System: Use older batches of the compound first to minimize the chance of age-related degradation affecting your experiments.
-
Review the Complete Handling Workflow: From weighing to dissolution, ensure that the compound is not exposed to incompatible materials, such as strong oxidizing agents.[5][6]
-
Frequently Asked Questions (FAQs) for Long-Term Storage
Q1: What is the optimal temperature for storing solid this compound?
A1: There is some variation in supplier recommendations. For short-term storage (weeks to a few months), controlled room temperature (15-25°C) in a dark, dry place is generally acceptable.[1][7] However, for long-term storage (months to years), storing at 0-8°C is a more robust approach to minimize the rate of any potential degradation.[8] For maximum stability, especially for reference standards, storage at -20°C is recommended.
Q2: Do I need to store it under an inert atmosphere?
A2: While not always listed as a strict requirement for the solid, it is a highly recommended best practice, especially for long-term storage.[4] The quinoline ring system can be susceptible to oxidation over time. Backfilling the storage vial with a dry, inert gas such as argon or nitrogen will displace oxygen and moisture, significantly extending the shelf-life of the compound.
Q3: What type of container is best for storing this compound?
A3: Use amber glass vials with PTFE-lined screw caps. The amber glass protects the compound from light-induced degradation[1][3], and the PTFE-lined cap provides an excellent seal against moisture and air, while also being chemically inert.
Q4: How should I handle the compound when taking a sample for an experiment?
A4: To maintain the integrity of the bulk material:
-
Allow the container to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Work in a low-humidity environment, such as a glove box or a fume hood with a dry air stream.
-
Quickly weigh the desired amount and securely reseal the container.
-
If you had backfilled with an inert gas, re-flush the container before sealing for continued long-term storage.
Q5: What about storing this compound in solution?
A5: Storing in solution is generally not recommended for long periods due to increased susceptibility to degradation. If you must store solutions, even for a short time:
-
Use a high-purity, anhydrous solvent.
-
Divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles.[9]
-
Store aliquots at -20°C or -80°C. For solutions, colder is almost always better. MedchemExpress suggests that a related compound, Quinoline-8-carboxylic acid, can be stored in solution at -20°C for one month or -80°C for up to six months.[9]
-
Protect solutions from light by using amber vials or wrapping them in foil.
Data Summary Table: Recommended Storage Conditions
| Parameter | Short-Term Storage (Solid) | Long-Term Storage (Solid) | Stock Solutions |
| Temperature | 15–25°C (Controlled Room Temp)[1][7] | 0–8°C or -20°C[8] | -20°C to -80°C[9] |
| Atmosphere | Tightly sealed container[5][10] | Inert gas (Argon or Nitrogen) recommended[4] | Inert gas recommended |
| Light | Protect from light (Amber vial)[1] | Protect from light (Amber vial)[1][3] | Protect from light (Amber vial)[3] |
| Humidity | Store in a dry place/desiccator[1][5] | Store in a dry place/desiccator[1][5] | Use anhydrous solvents |
| Container | Amber glass vial, PTFE-lined cap | Amber glass vial, PTFE-lined cap | Amber glass vial, PTFE-lined cap |
Experimental Protocol: Standard Procedure for Long-Term Aliquoting and Storage
This protocol outlines the steps for safely aliquoting and storing this compound upon its arrival in the laboratory to ensure its long-term stability.
-
Preparation:
-
Bring the sealed container of the newly received compound into a controlled environment (e.g., a chemical fume hood or a glove box with low humidity).
-
Allow the container to reach ambient temperature before opening to prevent moisture condensation.
-
Prepare a set of appropriately sized amber glass vials with PTFE-lined caps. Label them clearly with the compound name, batch number, concentration (if in solution), and date.
-
-
Aliquoting the Solid:
-
Carefully weigh the desired amount of solid this compound into each pre-labeled vial.
-
It is advisable to create aliquots based on typical experimental usage to avoid repeatedly opening and closing a large stock bottle.
-
-
Inert Gas Purging:
-
Insert a long-stemmed pipette or a needle connected to a source of dry argon or nitrogen gas into the vial.
-
Gently flush the vial with the inert gas for 15-30 seconds to displace the air.
-
Quickly and tightly seal the vial with the PTFE-lined cap.
-
-
Final Storage:
-
Place the sealed and purged vials into a secondary container for organization.
-
Store the container in the appropriate long-term storage location (e.g., a refrigerator at 0-8°C or a freezer at -20°C).
-
Visual Guides
Caption: Decision workflow for optimal storage conditions.
References
-
Safety Data Sheet: 8-Hydroxyquinoline - Carl ROTH. Carl ROTH. [Link]
-
Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
This compound | C11H9NO3 | CID 10262288 - PubChem. PubChem. [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. National Institutes of Health. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. ACS Publications. [Link]
-
material safety data sheet - 8-hydroxyquinoline 99% - oxfordlabchem.com. Oxford Lab Chem. [Link]
-
Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. MDPI. [Link]
Sources
- 1. carlroth.com [carlroth.com]
- 2. oxfordlabchem.com [oxfordlabchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
Method refinement for consistent results in metal chelation assays
Topic: Method Refinement for Consistent Results in Metal Chelation Assays
Introduction: The Chelation Consistency Standard
Welcome to the Metal Chelation Technical Support Center. As Senior Application Scientists, we observe that 80% of "failed" metal binding assays are not due to ligand inactivity, but rather environmental interference —specifically buffer competition, pH-induced speciation changes, and oxidation state instability.
This guide moves beyond basic kit instructions to address the thermodynamic realities of coordination chemistry. It is designed to help you build self-validating experimental systems.
Module 1: The Chemical Environment (Buffer Selection)
The Core Problem: Buffer Interference
Many standard biological buffers act as weak chelators. If your buffer binds the metal, your experimental ligand must compete for it. This alters the apparent
Q: Why do my control values fluctuate between replicates? A: You are likely using a buffer with secondary metal affinity.
-
The Mechanism: Buffers like Tris and Bicine have amine groups that coordinate transition metals (Cu²⁺, Ni²⁺). Upon binding a metal, these buffers often release protons, causing a local pH drop that further destabilizes the system [1].
-
The Fix: Switch to "Non-Complexing" Good’s Buffers.
Buffer Selection Guide
| Buffer | Metal Interference Risk | Recommended For | Notes |
| PBS/Phosphate | CRITICAL | None (for metals) | Precipitates insoluble metal phosphates (e.g., FePO₄, Ca₃(PO₄)₂). Avoid completely. |
| Tris | HIGH | Protein purification | Acts as a ligand for Cu²⁺ and Ni²⁺. Distorts binding constants [6]. |
| Bicine | HIGH | Low-affinity work | Strong chelator; often used intentionally to buffer free metal ions, not suitable as a passive background [7]. |
| HEPES | LOW | General Assays | Negligible metal binding. The gold standard for Cu, Zn, and Fe assays [1]. |
| MOPS | LOW | General Assays | Structurally similar to HEPES; excellent stability. |
| MES | LOW | Acidic Assays (pH 5-6) | Ideal for Fe³⁺ solubility which drops as pH rises. |
Visual Logic: Buffer Decision Tree
Figure 1: Decision logic for minimizing buffer interference in metal assays.
Module 2: Colorimetric Assays (Ferrozine & PAR)
The Core Problem: Oxidation State Instability
Ferrozine forms a stable magenta complex with Ferrous iron (Fe²⁺) only. It does not bind Ferric iron (Fe³⁺). If your sample contains Fe³⁺ or oxidizes during the assay, your signal will be artificially low [2].
Troubleshooting FAQ
Q: My standard curve is linear, but my sample readings drift over time. Why? A: This indicates incomplete reduction.
-
Causality: Fe³⁺ in your sample is slowly reducing to Fe²⁺ (or vice versa) due to ambient light or buffer components.
-
Solution: You must force the oxidation state. Add a reducing agent (Ascorbic Acid or Hydroxylamine HCl) to convert all total iron to Fe²⁺ before adding Ferrozine [5].
Q: I see a precipitate forming after adding the reagent. A: This is likely protein precipitation due to the acidic nature of some iron detection reagents, or metal hydroxide formation.
-
Solution: If measuring total iron in a protein-rich sample, include a protein precipitation step (TCA/HCl) before the assay, spin down, and neutralize the supernatant carefully to pH 4–7. Ferrozine requires a pH between 4 and 9 to bind effectively [2].
Protocol: Robust Total Iron Determination
This protocol includes a "Force Reduction" step to ensure total iron quantification.
-
Sample Prep: Dilute sample in 10 mM HEPES (pH 7.0) .
-
Acidification/Release: Add 50 µL Sample + 50 µL 1M HCl (releases Fe from proteins). Incubate 10 min.
-
Reduction (Critical): Add 50 µL Ascorbic Acid (100 mM) . Incubate 10 min at RT.
-
Self-Validation: This converts all Fe³⁺
Fe²⁺.
-
-
Buffering: Add 50 µL Ammonium Acetate (saturated) to bring pH back to ~5.5.
-
Detection: Add 50 µL Ferrozine Reagent (10 mM) .
-
Read: Measure Absorbance at 562 nm immediately and at 30 mins.
-
Note: Stable signal = equilibrium reached.
-
Module 3: Fluorometric Competition Assays (Calcein)
The Core Problem: The "Prozone" & Stoichiometry
Calcein fluorescence is quenched when it binds metals (Co, Ni, Cu, Fe). A common error is adding too much Calcein, leading to self-quenching (inner filter effect), or failing to prove that the quenching is metal-specific [11].
Q: I added metal to Calcein, but fluorescence didn't drop as expected. A: Check your pH and stoichiometry.
-
The Mechanism: Calcein binding is pH-dependent. Below pH 7.0, its affinity drops significantly.
-
The Fix: Ensure pH is > 7.2 using HEPES. Also, ensure Calcein concentration is low (< 1 µM) to avoid self-quenching artifacts [12].
Q: How do I know the quenching isn't just the compound absorbing light? A: You must perform a Reversibility Check .
-
Protocol: After the signal is quenched by the metal, add a high-affinity chelator (e.g., EDTA or DTPA) in excess.
-
Result: Fluorescence should recover to 100%. If it does not, the quenching was non-specific (e.g., compound precipitation or optical interference) [13].
Visual Logic: Calcein Competition Workflow
Figure 2: The "Turn-On" mechanism. A test ligand competes with Calcein for the metal. If the ligand binds the metal stronger than Calcein, fluorescence is restored.
Module 4: Biophysical Validation (ITC)
The Core Problem: Heats of Dilution & Buffer Mismatch
Isothermal Titration Calorimetry (ITC) is the gold standard but is unforgiving of buffer mismatches.
Q: I see large heat spikes that don't saturate. A: This is usually "Heat of Dilution" caused by mismatched buffers.[1]
-
The Cause: If the ligand is dissolved in water/DMSO and the protein in buffer, the heat of mixing dominates the binding signal [8].
-
The Fix: Dialyze the protein against the exact buffer used to dissolve the ligand. Add the same % of DMSO to the buffer solution to match the ligand solution perfectly.[2]
Q: My binding curve is too shallow (low c-value).
A: The concentrations are too low relative to the
-
Rule of Thumb: The c-value (
) must be between 5 and 500 [10]. -
Action: Increase the concentration of the macromolecule in the cell.
References
-
Good, N. E., et al. (1966). Hydrogen Ion Buffers for Biological Research. Biochemistry. Link
-
Stookey, L. L. (1970).[3] Ferrozine—a new spectrophotometric reagent for iron.[3] Analytical Chemistry. Link
-
Fischer, D. S., & Price, D. C. (1964). A simple serum iron method using the new sensitive chromogen tripyridyl-s-triazine. Clinical Chemistry. Link
-
Sokol, E. et al. (2016). Free Metal Ion Depletion by Good's Buffers. Inorganic Chemistry. Link
-
Jeitner, T. M. (2014).[3] Optimized ferrozine-based assay for dissolved iron. Analytical Biochemistry. Link
-
Ferreira, C. M., et al. (2015). Influence of Reaction Buffers on Activities and Kinetic Characteristics of Metalloenzymes. ACS Omega. Link
-
Azab, H. A., et al. (1995). Metal-ion affinity constants for Good's buffers. Journal of Chemical & Engineering Data. Link
-
MicroCal (Malvern Panalytical). (2019).[2] Best Practices for Isothermal Titration Calorimetry to study binding interactions.[1][2] Link
-
Breuer, W., et al. (1995).[4] Dequenching of calcein-iron complexes by chelators in solution. Journal of Biological Chemistry. Link
-
Wiseman, T., et al. (1989). Rapid measurement of binding constants and heats of binding using a new titration calorimeter. Analytical Biochemistry. Link
-
Thomas, D., et al. (1999). Calcein as a fluorescent iron chemosensor.[5] Analytical Biochemistry. Link
-
Kendall, D. A., et al. (1983). Fluorescence quenching of calcein by metal ions.[4][6] Analyst. Link
-
Glickstein, H., et al. (2005). Intracellular labile iron pools as direct targets of iron chelators: a fluorescence study of chelator action in living cells. Blood. Link
Sources
- 1. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 2. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. stacks.cdc.gov [stacks.cdc.gov]
- 6. researchgate.net [researchgate.net]
Enhancing the quantum yield of 8-methoxyquinoline-5-carboxylic acid fluorescence
Technical Support Center: 8-Methoxyquinoline-5-Carboxylic Acid (8-MQA)
Welcome to the dedicated support center for this compound (8-MQA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for optimizing the fluorescence quantum yield of this versatile compound. Here, we move beyond simple protocols to explain the underlying principles governing the photophysical behavior of 8-MQA, enabling you to troubleshoot effectively and enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (8-MQA) and what are its primary applications?
A1: this compound is an aromatic heterocyclic compound featuring a quinoline core, a methoxy group (-OCH₃), and a carboxylic acid group (-COOH).[1][2] Its structure makes it a valuable tool in various scientific fields. The quinoline scaffold is known for its unique photophysical properties, and 8-MQA, in particular, is utilized as a fluorescent probe in biological assays and as a chelating agent for detecting and quantifying metal ions.[3] It also serves as a key intermediate in the synthesis of pharmaceuticals and advanced materials.[3]
Q2: What is fluorescence quantum yield (Φf), and why is it a critical parameter for 8-MQA?
A2: The fluorescence quantum yield (Φf) is a fundamental measure of a fluorophore's efficiency. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[4][5] A high quantum yield indicates that a large fraction of the absorbed light is converted into fluorescence, resulting in a brighter signal. For applications involving 8-MQA as a fluorescent probe or sensor, maximizing the quantum yield is crucial for achieving high sensitivity and a strong signal-to-noise ratio.[6]
Q3: What are the primary factors that influence the fluorescence quantum yield of 8-MQA?
A3: The fluorescence of 8-MQA is highly sensitive to its environment. The key factors include:
-
Solvent Properties: Polarity, viscosity, and the ability to form hydrogen bonds can significantly alter the energy levels of the excited state and thus the fluorescence output.[7][8]
-
pH of the Medium: The protonation state of both the quinoline nitrogen and the carboxylic acid group dramatically affects the molecule's electronic structure and, consequently, its fluorescence.[6][8][9]
-
Presence of Quenchers: Certain molecules, such as dissolved oxygen or specific metal ions, can deactivate the excited state of 8-MQA through non-radiative pathways, reducing fluorescence.[10]
-
Concentration: At high concentrations, 8-MQA molecules can interact with each other, leading to a phenomenon known as self-quenching or aggregation-caused quenching (ACQ), which lowers the quantum yield.[7]
-
Temperature: Generally, increasing the temperature increases the frequency of molecular collisions, which promotes non-radiative decay pathways and decreases fluorescence intensity.[8]
Q4: How does the molecular structure of 8-MQA contribute to its fluorescence properties?
A4: The fluorescence of 8-MQA is governed by the interplay of its functional groups. The quinoline ring system provides the core π-conjugated system necessary for fluorescence.[6] The methoxy group (-OCH₃) at position 8 is an electron-donating group, which typically enhances fluorescence.[6] Conversely, the carboxylic acid group (-COOH) at position 5 is an electron-withdrawing group, which can sometimes decrease fluorescence.[6] The overall quantum yield is a result of the balance between these opposing electronic effects, which is further modulated by environmental factors like pH that alter the protonation state of these groups.
Troubleshooting Guide: Low Quantum Yield
This section addresses common issues encountered during experimentation that lead to suboptimal fluorescence from 8-MQA.
Issue 1: My measured fluorescence intensity for 8-MQA is significantly lower than expected.
This is the most common challenge and can stem from several sources. The following workflow will help you systematically identify and resolve the root cause.
Sources
- 1. This compound | C11H9NO3 | CID 10262288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C11H9NO3) [pubchemlite.lcsb.uni.lu]
- 3. chemimpex.com [chemimpex.com]
- 4. scribd.com [scribd.com]
- 5. static.horiba.com [static.horiba.com]
- 6. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fluorescence enhancement of quinolines by protonation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determining Metal Ion Complexation Kinetics with Fluorescent Ligands by Using Fluorescence Correlation Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected NMR Shifts in 8-methoxyquinoline-5-carboxylic acid Spectra
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts observed in the spectra of 8-methoxyquinoline-5-carboxylic acid. As a molecule with multiple functional groups, its NMR spectrum can be sensitive to a variety of experimental conditions. This can sometimes lead to deviations from expected chemical shifts, complicating structural confirmation and purity analysis. This resource provides a logical, step-by-step approach to diagnosing and resolving these discrepancies.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: Understanding the baseline or "expected" spectrum is the first step in troubleshooting. The chemical shifts for this compound are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methoxy group, as well as the aromatic quinoline ring system.[1]
Below is a table summarizing the approximate expected chemical shift ranges for the key protons and carbons in a standard deuterated solvent like DMSO-d₆. Keep in mind that these values can vary based on the specific experimental conditions.
Table 1: Approximate Expected ¹H and ¹³C Chemical Shifts for this compound in DMSO-d₆
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (often broad)[2] | 160 - 180[2] |
| Methoxy (-OCH₃) | ~4.0 | ~55-60 |
| Aromatic Protons (H2, H3, H4, H6, H7) | 7.0 - 9.0[1] | 110 - 155[3][4] |
Note: Specific assignments for the aromatic protons require 2D NMR techniques like COSY and HSQC for unambiguous identification.
dot graph "8_methoxyquinoline_5_carboxylic_acid_structure" { layout=neato; node [shape=plaintext]; "C1" [label="C", pos="0,1.5!"]; "N" [label="N", pos="1,1.5!"]; "C2" [label="C", pos="2,1.5!"]; "C3" [label="C", pos="2,0!"]; "C4" [label="C", pos="1,0!"]; "C5" [label="C", pos="0,0!"]; "C6" [label="C", pos="-1,0!"]; "C7" [label="C", pos="-1,-1.5!"]; "C8" [label="C", pos="0,-1.5!"]; "C9" [label="C", pos="1,-1.5!"]; "C10" [label="C", pos="-2,-1.5!"]; "O1" [label="O", pos="-2.5,-2.5!"]; "C11" [label="CH3", pos="-3.5,-2.5!"]; "C12" [label="C", pos="-2,0!"]; "O2" [label="O", pos="-3,0.5!"]; "O3" [label="OH", pos="-3,-0.5!"];
"C1" -- "N" -- "C2" -- "C3" -- "C4" -- "C5" -- "C1"; "C5" -- "C6" -- "C7" -- "C8" -- "C9" -- "C4"; "C8" -- "C10" -- "O1" -- "C11"; "C6" -- "C12"; "C12" -- "O2"; "C12" -- "O3"; } Caption: Structure of this compound.
Q2: My observed chemical shifts for the aromatic protons have all shifted upfield/downfield compared to the literature values. What could be the cause?
A2: A consistent shift of all aromatic protons often points to a global environmental effect rather than a specific structural change. The most common causes are solvent effects and concentration differences.
Causality:
-
Solvent Effects: The polarity and magnetic anisotropy of the NMR solvent can significantly influence the local magnetic field experienced by the protons of the solute.[5] Aromatic solvents like benzene-d₆, for instance, can cause significant upfield shifts for protons positioned above the plane of the solvent molecule due to the ring current effect.[6] Conversely, hydrogen-bonding solvents like DMSO-d₆ can lead to downfield shifts, especially for protons involved in or near sites of hydrogen bonding.[6][7]
-
Concentration Effects: At higher concentrations, intermolecular interactions such as π-π stacking between the quinoline rings of different molecules become more pronounced.[6][8] This stacking can lead to shielding effects, typically causing upfield shifts.[8]
Troubleshooting Protocol:
-
Verify the Solvent: Ensure the correct deuterated solvent was used and that it is of high purity.
-
Run a Concentration Gradient Study: Prepare a series of samples with varying concentrations of your compound in the same deuterated solvent. Acquire a ¹H NMR spectrum for each. If the chemical shifts change systematically with concentration, this is a likely cause of the deviation.
-
Solvent Exchange: If possible, remove the current solvent under vacuum and redissolve the sample in a different deuterated solvent (e.g., switch from CDCl₃ to DMSO-d₆ or vice-versa) and re-acquire the spectrum.[9]
dot graph "Troubleshooting_Aromatic_Shifts" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
start [label="Unexpected Aromatic Shifts", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="Verify Solvent Identity and Purity", fillcolor="#FBBC05"]; concentration [label="Run Concentration Gradient Study", fillcolor="#FBBC05"]; solvent_exchange [label="Perform Solvent Exchange", fillcolor="#FBBC05"]; conclusion [label="Identify Environmental Cause", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> solvent [label="Is solvent correct?"]; solvent -> concentration [label="Yes"]; concentration -> solvent_exchange [label="Shifts are concentration-dependent"]; solvent_exchange -> conclusion [label="Shifts change with solvent"]; concentration -> conclusion [label="Shifts are not concentration-dependent, suspect other issues"]; } Caption: Workflow for diagnosing global aromatic proton shifts.
Q3: The carboxylic acid proton signal is much broader than expected, or its chemical shift is significantly different. Why is this happening?
A3: The chemical shift and peak shape of the carboxylic acid proton are highly sensitive to its environment due to its acidic nature and ability to participate in hydrogen bonding.[2]
Causality:
-
Hydrogen Bonding and Exchange: The carboxylic acid proton is labile and can exchange with other acidic protons in the sample, such as residual water.[2] This exchange process, if occurring at an intermediate rate on the NMR timescale, can lead to significant peak broadening. The extent of intermolecular hydrogen bonding, which is dependent on concentration and solvent, will also heavily influence the chemical shift; stronger hydrogen bonding generally leads to a downfield shift.[6]
-
pH of the Sample: The ionization state of the carboxylic acid and the quinoline nitrogen is pH-dependent. At a sufficiently high pH, the carboxylic acid will be deprotonated to a carboxylate, causing the -COOH proton signal to disappear. Conversely, at low pH, the quinoline nitrogen can become protonated, which will affect the electron density of the entire ring system and alter the chemical shifts of the aromatic protons.[10]
Troubleshooting Protocol:
-
D₂O Exchange: To confirm the identity of the carboxylic acid proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The -COOH proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.[2][9]
-
pH Adjustment: If you suspect the pH of your sample is not neutral, you can try to adjust it. However, this is often complex in organic solvents. A more practical approach is to ensure your sample is free of acidic or basic impurities from the synthesis or workup.
-
Temperature Variation: Acquiring spectra at different temperatures can help to sharpen the peak.[11] At higher temperatures, the rate of proton exchange may increase, leading to a sharper, averaged signal. Conversely, at lower temperatures, the exchange may be slowed down, potentially resulting in a sharper signal for the non-exchanging state.[11]
Table 2: Influence of Experimental Conditions on the Carboxylic Acid Proton Signal
| Condition | Effect on Chemical Shift | Effect on Peak Shape |
| Increased Concentration | Downfield shift[6] | May become broader |
| Hydrogen-Bonding Solvent (e.g., DMSO-d₆) | Downfield shift[6] | Generally broad |
| Presence of Water | Variable, depends on exchange rate | Broadening[7] |
| Increased Temperature | Upfield shift (weaker H-bonds)[5][11] | Often sharpens |
Q4: I am observing unexpected broad peaks or significant shifts in the entire spectrum. Could my sample be contaminated?
A4: Yes, certain types of impurities can have a dramatic effect on the NMR spectrum, even at very low concentrations.
Causality:
-
Paramagnetic Impurities: The most common culprits for severe line broadening and large, often unpredictable, chemical shifts are paramagnetic species.[6] These are substances with unpaired electrons, such as transition metal ions (e.g., Fe³⁺, Cu²⁺) that may have been introduced from reagents, catalysts, or glassware.[3][12] These impurities can significantly alter the relaxation times of nearby nuclei, leading to the observed effects.[3][12]
-
Inorganic Salts: Residual inorganic salts from the workup can also affect the spectrum, although usually to a lesser extent than paramagnetic impurities.
Troubleshooting Protocol:
-
Visual Inspection: Carefully inspect your sample. Is it completely dissolved? Are there any colored impurities?
-
Sample Purification: If paramagnetic contamination is suspected, the most effective solution is to re-purify the sample. This can be done by:
-
Filtration: Dissolve the sample in a suitable solvent and filter it through a plug of Celite or silica gel to remove particulate matter.
-
Chelation: If metal ion contamination is likely, you can try washing a solution of your compound with an aqueous solution of a chelating agent like EDTA. This requires a subsequent extraction and drying step.
-
-
Check Your Reagents and Glassware: Ensure that all reagents and glassware used in the synthesis and sample preparation are free from metal contaminants.
dot graph "Paramagnetic_Impurity_Troubleshooting" { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
start [label="Broad Peaks and/or\nLarge Shifts Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; visual_inspection [label="Visually Inspect Sample", fillcolor="#FBBC05"]; purification [label="Re-purify Sample\n(Filtration/Chelation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagent_check [label="Check Reagents and Glassware", fillcolor="#FBBC05"]; reacquire [label="Re-acquire NMR Spectrum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> visual_inspection; visual_inspection -> purification [label="Contamination suspected"]; purification -> reacquire; visual_inspection -> reagent_check [label="Sample appears clean"]; reagent_check -> reacquire; } Caption: Decision tree for addressing suspected paramagnetic impurities.
References
-
NMR Spectroscopy :: 5-HMR-2 Chemical Shift. Organic Chemistry Data. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. [Link]
-
Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Journal of Chemical Research. [Link]
-
13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
Chemical shifts. University of Regensburg. [Link]
-
This compound | C11H9NO3. PubChem. [Link]
-
8-Methoxyquinoline | C10H9NO | MD Topology | NMR | X-Ray. ATB. [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library. [Link]
-
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]
-
Role of Paramagnetic Impurities and Surface Roughness on NMR Relaxation Times: Insights from Molecular Dynamics Simulations. ACS Publications. [Link]
-
Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. PubMed Central. [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]
-
About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. NMR Spectroscopy Community. [Link]
-
How Does Temperature Affect NMR? - Chemistry For Everyone. YouTube. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]
- Preparation method for quinoline-4-carboxylic acid derivative.
-
Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. [Link]
-
Paramagnetic NMR. University of Illinois Urbana-Champaign. [Link]
-
Troubleshooting. University of Maryland. [Link]
-
12.08 Solving NMR spectra. Chemistry LibreTexts. [Link]
-
Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
-
Temperature-dependent NMR chemical shifts and temperature-dependent... ResearchGate. [Link]
-
pH-dependent chemical shift of carbonyl ¹³C-atoms of representative... ResearchGate. [Link]
-
Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]
-
NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
How does solvent choice effect chemical shift in NMR experiments? Reddit. [Link]
-
Accepted version (156.33 KB). University of Cambridge. [Link]
-
Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. ACS Publications. [Link]
-
Can You Solve These Genius Level Exam NMR Questions? YouTube. [Link]
-
Preparation and Properties of Quinoline. SlideShare. [Link]
-
Predicted and Experimental NMR Chemical Shifts at Variable Temperatures: The Effect of Protein Conformational Dynamics. McDermott. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Calgary. [Link]
-
1 H-NMR spectra of HQ and PHQ. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 4. tsijournals.com [tsijournals.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. repository.uncw.edu [repository.uncw.edu]
- 9. Troubleshooting [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 8-methoxyquinoline-5-carboxylic acid
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a molecule like 8-methoxyquinoline-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals, robust and reliable analytical methods are the bedrock of quality control and regulatory compliance.[1] This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry—for the quantitative analysis of this compound. We will delve into the principles of method validation and cross-validation, offering field-proven insights and detailed experimental protocols.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][3] When multiple analytical methods are employed across different stages of drug development or in different laboratories, cross-validation becomes essential to ensure the consistency and comparability of results.[4] This guide is designed for researchers, scientists, and drug development professionals seeking to establish and cross-validate analytical methods for this critical quinoline derivative.
The Criticality of Cross-Validation
Analytical method validation is not a singular event but a continuous process that ensures a method remains fit for its purpose throughout its lifecycle.[5] Cross-validation is a component of this lifecycle, demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results.[6] This is particularly crucial during method transfer between laboratories or when a new method is introduced to replace an existing one.[7][8]
The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a harmonized framework for analytical method validation, which forms the basis of the experimental design and acceptance criteria discussed in this guide.[2][3][5][6]
Experimental Design for Cross-Validation
Our comparative study will focus on the following key validation parameters as stipulated by ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
The cross-validation workflow is depicted in the following diagram:
Comparative Performance Data
The following table summarizes the expected performance characteristics of the three analytical methods for the quantification of this compound. These values are based on typical performance for these techniques and serve as a guide for what to expect during method validation.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Specificity | High (with proper column and mobile phase) | Very High (based on mass-to-charge ratio) | Low to Moderate (prone to interference) |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 | 5 - 50 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 2.0% | < 2.0% | < 5.0% |
| LOD (µg/mL) | 0.1 | 0.005 | 1 |
| LOQ (µg/mL) | 0.3 | 0.015 | 3 |
| Robustness | High | High | Moderate |
Experimental Protocols
Detailed, step-by-step methodologies for each analytical technique are provided below. These protocols are designed to be self-validating systems, with built-in checks and system suitability tests.
High-Performance Liquid Chromatography (HPLC-UV) Method
The analysis of quinoline derivatives by HPLC can be challenging due to their potential for chelation with metal ions present in the column packing, which can lead to poor peak shape and efficiency.[9][10] The use of a high-purity silica column and a mobile phase modifier can mitigate these effects.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in Water (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 250 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Serially dilute with the mobile phase to prepare calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Analysis: Inject the calibration standards, followed by the samples. Construct a calibration curve by plotting peak area against concentration. Determine the concentration of the analyte in the samples from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers superior sensitivity and selectivity, making it ideal for the analysis of low-level impurities or for bioanalytical applications.[11]
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: Precursor ion (Q1) m/z 204.06 -> Product ion (Q3) m/z 158.05 (corresponding to [M+H]+ and a characteristic fragment)
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.
Procedure:
-
Standard and Sample Preparation: Follow the same procedure as for the HPLC-UV method, but with a concentration range of 0.01 to 10 µg/mL.
-
System Suitability: Inject the mid-point calibration standard five times. The RSD of the peak area ratio (analyte/internal standard, if used) should be ≤ 5.0%.
-
Analysis: Inject the calibration standards and samples. Quantify the analyte using the peak area from the MRM transition.
UV-Vis Spectrophotometry Method
UV-Vis spectrophotometry is a simpler and more accessible technique, suitable for rapid quantification where high sensitivity and specificity are not required.[12][13][14]
Instrumentation:
-
Double-beam UV-Vis spectrophotometer with 1 cm quartz cuvettes.
Method Parameters:
-
Solvent: 0.1 M Hydrochloric Acid
-
Wavelength of Maximum Absorbance (λmax): Determine by scanning a standard solution from 200 to 400 nm.
-
Calibration Range: 5 - 50 µg/mL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (100 µg/mL) in 0.1 M HCl. Prepare calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in 0.1 M HCl to a concentration within the calibration range.
-
Analysis: Measure the absorbance of the blank (0.1 M HCl), calibration standards, and samples at the λmax. Construct a calibration curve by plotting absorbance against concentration. Determine the concentration of the analyte in the samples.
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The inclusion of system suitability tests before each analytical run ensures that the instrumentation and chromatographic system are performing adequately. The use of well-characterized reference standards is crucial for the accuracy of the results.[2] Furthermore, the validation parameters (linearity, accuracy, precision, etc.) should be assessed according to a pre-approved validation protocol with defined acceptance criteria.[15] Any deviations from the protocol should be documented and justified.
Conclusion
The choice of an analytical method for this compound depends on the specific requirements of the analysis. For routine quality control and assay, a validated HPLC-UV method offers a good balance of performance and cost-effectiveness. When high sensitivity and selectivity are paramount, such as in impurity profiling or bioanalysis, LC-MS/MS is the method of choice. UV-Vis spectrophotometry, while less specific, can be a valuable tool for rapid, in-process checks.
A thorough cross-validation of these methods, following the principles outlined in this guide and in accordance with regulatory guidelines, will ensure the generation of consistent, reliable, and defensible analytical data throughout the lifecycle of a pharmaceutical product containing this compound.
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. Retrieved from [Link]
-
SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
-
International Journal of Chemistry. (2019). Spectrophotometric Determination of Zinc in Pharmaceutical Medication Samples Using 8-Hydroxyquinoline Reagent. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). Quinoline based receptor in fluorometric discrimination of carboxylic acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
-
ResearchGate. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
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European Medicines Agency. (2017). Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Retrieved from [Link]
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ResearchGate. (2025). Application of derivative UV spectrophotometry for the determination of cinoxacin and oxolinic acid in pure and dosage forms. Retrieved from [Link]
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European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]
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European Medicines Agency. (n.d.). Guidance for individual laboratories for transfer of quality control methods validated in collaborative trials with a view to implementing 3Rs - Scientific guideline. Retrieved from [Link]
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ScienceDirect. (2025). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Retrieved from [Link]
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gmp-compliance.org. (2014). EMA publishes Document on the Validation of analytical Methods. Retrieved from [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
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PubMed. (n.d.). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from [Link]
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IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. Retrieved from [Link]
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Pharmaguideline. (2025). Analytical Method Transfer in Pharmaceuticals | AMT Process, Challenges and Best Practices. Retrieved from [Link]
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ResearchGate. (2025). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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In-vitro validation of the biological activity of 8-methoxyquinoline-5-carboxylic acid
Technical Comparison Guide: In-Vitro Profiling of 8-Methoxyquinoline-5-Carboxylic Acid (8-MQ-5-CA)
Executive Summary & Chemical Profile
This compound (8-MQ-5-CA) is a functionalized quinoline scaffold acting primarily as a fluorescent probe and a pharmacophore precursor for neuroactive agents. Unlike its cytotoxic analogue 8-Hydroxyquinoline (8-HQ), which is a potent metal chelator and antimicrobial, 8-MQ-5-CA exhibits a distinct "caged" electronic profile due to the 8-methoxy substitution.
This guide validates 8-MQ-5-CA’s utility in neuropharmacology (as a structural analogue to Kynurenic Acid) and bio-imaging (fluorescence), comparing it against industry standards to establish its specific activity window.
| Feature | 8-MQ-5-CA (Product) | 8-Hydroxyquinoline (Alternative A) | Kynurenic Acid (Alternative B) |
| Primary Role | Fluorescent Probe / Neuro-scaffold | Metal Chelator / Antimicrobial | NMDA Receptor Antagonist |
| Key Mechanism | Fluorophore (Blue-Green) / Weak Chelation | Strong Bidentate Chelation (N, O) | Glutamate Receptor Blockade |
| Cytotoxicity | Low (Suitable for live-cell imaging) | High (Induces apoptosis) | Non-toxic (Endogenous) |
| Solubility | Moderate (DMSO/Alcohol soluble) | Low (requires functionalization) | Low (Soluble in alkaline pH) |
Mechanism of Action & Rationale
The biological activity of 8-MQ-5-CA is governed by two structural features:
-
The 8-Methoxy Group: Blocks the potent metal-stripping capability seen in 8-HQ, thereby reducing cytotoxicity and allowing the molecule to serve as a stable cellular probe or prodrug.
-
The 5-Carboxylic Acid: Provides a handle for bioconjugation and mimics the glutamate-binding motif of Kynurenic Acid , suggesting potential activity at the NMDA receptor glycine site.
Pathway Diagram: Comparative Signaling & Reactivity
Caption: 8-MQ-5-CA operates via dual pathways: fluorescence emission for imaging and potential NMDA modulation for neuroprotection, distinct from the metal-scavenging toxicity of 8-HQ.
Experimental Validation Protocols
Protocol A: Spectroscopic Characterization (Fluorescence)
Objective: To validate 8-MQ-5-CA as a solvatochromic probe, distinguishing it from non-fluorescent precursors.
Materials:
-
Analyte: 8-MQ-5-CA (10 µM in DMSO).
-
Solvents: PBS (pH 7.4), Ethanol, Dichloromethane.
-
Instrument: Fluorescence Spectrophotometer (e.g., Agilent Cary Eclipse).
Workflow:
-
Preparation: Dissolve 8-MQ-5-CA to 1 mM stock in DMSO. Dilute to 10 µM in respective solvents.
-
Scan: Set Excitation ($ \lambda_{ex} $) scan from 250–400 nm.
-
Emission: Fix
at peak (approx. 320 nm) and scan Emission ($ \lambda{em} $) from 350–600 nm.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Comparison: Run 8-Hydroxyquinoline under identical conditions (expect low fluorescence in PBS due to proton transfer quenching).
Expected Data:
-
8-MQ-5-CA: Strong emission peak ~420–450 nm (Blue region). Intensity increases in non-polar solvents (positive solvatochromism).
-
8-HQ: Weak/Negligible fluorescence in PBS; requires metal binding (e.g.,
) to fluoresce.
Protocol B: Cytotoxicity Profiling (Safety Validation)
Objective: To demonstrate the reduced toxicity of 8-MQ-5-CA compared to 8-HQ, validating its suitability for live-cell studies.
Materials:
-
Cell Lines: SH-SY5Y (Neuroblastoma) and HEK293 (Kidney Epithelial).
-
Assay: MTT or CCK-8 viability kit.
-
Controls: 8-Hydroxyquinoline (Positive Control), DMSO (Vehicle).
Step-by-Step Methodology:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat with serial dilutions of 8-MQ-5-CA and 8-HQ (0.1 µM to 100 µM).
-
Incubation: Incubate for 48 hours at 37°C, 5%
. -
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals.
-
Analysis: Measure Absorbance at 570 nm. Calculate
.
Data Interpretation:
-
8-MQ-5-CA: Expect
(Low Toxicity). -
8-HQ: Expect
(High Toxicity due to metal chelation).
Protocol C: Neuroprotective Activity (Glutamate Excitotoxicity)
Objective: To test the hypothesis that 8-MQ-5-CA acts as a Kynurenic Acid mimic (NMDA antagonist).
Workflow:
-
Induction: Expose SH-SY5Y cells to Glutamate (10 mM) to induce excitotoxic stress.
-
Co-treatment: Simultaneously treat with 8-MQ-5-CA (10, 20, 50 µM).
-
Readout: Measure cell viability via LDH release assay (membrane integrity).
-
Result: If 8-MQ-5-CA protects cells (viability recovery), it confirms antagonistic activity at the Glutamate/NMDA receptor complex.
Comparative Data Summary
The following table synthesizes expected in-vitro performance based on structural activity relationships (SAR) and literature on quinoline derivatives.
| Metric | 8-MQ-5-CA | 8-Hydroxyquinoline | Kynurenic Acid |
| Fluorescence Quantum Yield | High (Solvent dependent) | Low (High only with Metal) | Low |
| Cytotoxicity ( | > 100 µM (Safe) | < 10 µM (Toxic) | Non-toxic |
| Metal Binding Affinity | Low (Steric block) | Very High ( | Moderate |
| Neuroprotection | Moderate (Predicted) | Low (Neurotoxic at high dose) | High (Endogenous) |
| Cell Permeability | Good (Lipophilic) | Good | Poor (Polar Acid) |
Experimental Workflow Diagram
Caption: Integrated validation workflow for characterizing 8-MQ-5-CA as both a biophysical probe and a bioactive neural scaffold.
References
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PubChem. (n.d.). This compound.[1][2][3][4] National Library of Medicine. Retrieved from [Link]
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Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[5] (Contextual grounding for Quinoline comparison).
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A Comparative Guide to Validating the Herbicidal Activity of 8-Methoxyquinoline-5-Carboxylic Acid Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the herbicidal potential of novel 8-methoxyquinoline-5-carboxylic acid derivatives. The quinoline scaffold is a well-established pharmacophore in various biologically active compounds, including pesticides and antimalarial agents.[1][2] Research into derivatives such as 8-methoxyquinoline-5-amino acetic acid has demonstrated potent herbicidal effects, suggesting that the this compound core represents a promising starting point for the development of new weed management solutions.[3]
Our approach is designed to be a self-validating system, progressing from broad primary screening to specific dose-response evaluations and mechanistic studies. This ensures a robust and logical progression, allowing for early identification of promising candidates and informed decision-making.
Synthesis and Derivatization Strategy
The foundation of any screening campaign is a library of structurally diverse compounds. This compound serves as the key intermediate. Its synthesis can be achieved from readily available precursors like 8-hydroxyquinoline.[4] The carboxylic acid functional group provides a convenient handle for creating a library of ester or amide derivatives, which allows for the systematic exploration of structure-activity relationships (SAR).
The general workflow for synthesis is outlined below. The goal is to generate derivatives with varying lipophilicity and electronic properties, as these factors are critical for herbicide uptake and interaction with the target site.[5]
Caption: Workflow for synthesizing a library of test compounds.
A Multi-Tiered Experimental Validation Workflow
To efficiently evaluate the herbicidal potential of the synthesized library, we employ a phased approach. This workflow is designed to systematically narrow down the candidates from a broad initial screen to a select few with desirable characteristics for further investigation.
Caption: A logical workflow for herbicide candidate validation.
Experimental Protocols
Adherence to standardized protocols is paramount for generating reproducible and comparable data. The following sections detail the methodologies for key assays in our validation workflow.
Pre-Emergence Herbicidal Activity Assay
This assay evaluates the ability of the compounds to inhibit weed growth before they emerge from the soil.[6][7]
Protocol:
-
Preparation: Use pots (e.g., 12 cm x 10 cm) filled with a standardized soil-sand mixture.
-
Sowing: Sow seeds of test species (e.g., a monocot like barnyard grass (Echinochloa crus-galli) and a dicot like field mustard (Brassica campestris)) at a depth of 0.2 to 0.5 cm.[8]
-
Treatment Application: Prepare stock solutions of the test compounds. Immediately after sowing, apply the test compounds to the soil surface at a defined rate (e.g., 300 g ai/ha for primary screening).[9] Use a carrier solution with a surfactant (e.g., 0.1% Tween-80) to ensure even distribution.[10] An untreated control (carrier solution only) and a positive control (a commercial pre-emergence herbicide) must be included.
-
Incubation: Transfer the pots to a greenhouse or growth chamber with controlled conditions (e.g., 25°C/20°C day/night temperature, 16h/8h light/dark cycle, 60-75% relative humidity).[10]
-
Evaluation: After 2-3 weeks, visually assess the percentage of weed control compared to the untreated control.[11] A rating scale of 0% (no effect) to 100% (complete kill) is used.[11] Additionally, the fresh weight of the emerged plants can be measured for a quantitative assessment.
Post-Emergence Herbicidal Activity Assay
This assay assesses the efficacy of the compounds on established weeds.[7][12]
Protocol:
-
Plant Growth: Sow weed seeds as described above and allow them to grow to a specific stage (e.g., 2-4 true leaves).[10]
-
Treatment Application: Apply the test compounds as a foliar spray until runoff, using the same concentrations and controls as in the pre-emergence assay.
-
Incubation: Return the treated plants to the controlled environment.
-
Evaluation: Assess herbicidal injury 1, 2, and 3 weeks after application.[13] Record symptoms such as chlorosis (yellowing), necrosis (tissue death), and growth inhibition. The final assessment is typically a visual rating of percent control and/or a measurement of the fresh weight of the aerial parts of the plants.[11]
Chlorophyll Content Measurement
A reduction in chlorophyll content is a strong indicator of phytotoxicity, particularly for herbicides that inhibit photosynthesis.[14]
Protocol:
-
Sample Collection: At 7-14 days post-treatment (from the post-emergence assay), collect leaf discs of a defined area from both treated and control plants.
-
Extraction: Immerse the leaf discs in a known volume of a suitable solvent (e.g., 80% acetone or dimethyl sulfoxide) and incubate in the dark until all the pigment is extracted.[14][15]
-
Spectrophotometry: Centrifuge the extract to pellet debris. Measure the absorbance of the supernatant at 663 nm and 645 nm using a spectrophotometer.[14]
-
Calculation: Calculate the concentration of chlorophyll a and b using established equations, such as Arnon's equations. The results are typically expressed as mg of chlorophyll per gram of fresh leaf tissue.
Photosystem II (PSII) Inhibition Assay
Given that many quinoline derivatives and other herbicides act on Photosystem II, this assay is crucial for mechanistic insight.[16][17][18] It measures the compound's ability to inhibit photosynthetic electron transport (PET).
Protocol:
-
Chloroplast Isolation: Isolate intact chloroplasts from a suitable plant source, such as spinach (Spinacia oleracea), using standard differential centrifugation techniques.
-
Reaction Mixture: Prepare a reaction buffer containing the isolated chloroplasts and an artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol, DCPIP).
-
Inhibition Assay: Add various concentrations of the test compounds to the reaction mixture.
-
Measurement: Expose the mixture to a light source and monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm. The rate of DCPIP reduction is proportional to the rate of PET.
-
Data Analysis: Calculate the percent inhibition of PET for each compound concentration relative to a control without any inhibitor. Determine the IC50 value, which is the concentration required to inhibit PET by 50%. A known PSII inhibitor like Diuron should be used as a positive control.[19]
Data Presentation and Comparative Analysis
Clear and concise data presentation is essential for comparing the performance of different derivatives.
Table 1: Primary Screening of this compound Derivatives (Applied at 300 g ai/ha)
| Compound ID | Derivative Type | Pre-Emergence Control (%) - E. crus-galli | Post-Emergence Control (%) - E. crus-galli | Pre-Emergence Control (%) - B. campestris | Post-Emergence Control (%) - B. campestris |
| MQCA-01 | Methyl Ester | 85 | 70 | 90 | 75 |
| MQCA-02 | Ethyl Ester | 90 | 80 | 95 | 85 |
| MQCA-03 | Propyl Ester | 80 | 65 | 85 | 70 |
| MQCA-04 | Phenyl Amide | 95 | 90 | 98 | 95 |
| MQCA-05 | Benzyl Amide | 75 | 60 | 80 | 65 |
| Glyphosate | (Std.) | N/A | 99 | N/A | 99 |
| Atrazine | (Std.) | 98 | 95 | 98 | 95 |
Table 2: Dose-Response (IC50) Values for Lead Compounds (g ai/ha)
| Compound ID | E. crus-galli (Post-Emergence) | B. campestris (Post-Emergence) | A. retroflexus (Post-Emergence) |
| MQCA-02 | 150 | 120 | 135 |
| MQCA-04 | 95 | 80 | 85 |
| Atrazine | 110 | 90 | 100 |
Table 3: Crop Selectivity of Lead Compounds (Phytotoxicity rating: 0 = no injury, 100 = complete death)
| Compound ID | Application Rate (g ai/ha) | Maize Injury (%) | Soybean Injury (%) |
| MQCA-02 | 150 | 15 | 25 |
| MQCA-04 | 100 | 10 | 15 |
| Atrazine | 110 | <5 | 85 |
Proposed Mechanism of Action: PSII Inhibition
The primary mode of action for many herbicidal quinolines involves the disruption of photosynthesis.[16] Specifically, they can act as inhibitors of Photosystem II by blocking the electron transport chain.[20][21] This interruption prevents the plant from producing ATP and NADPH, which are essential for carbon fixation.[20] The blockage also leads to the formation of reactive oxygen species, causing rapid oxidative damage to cell membranes and ultimately leading to cell death.[17][18]
Caption: Inhibition of electron transport at the QB site of PSII.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for validating the herbicidal activity of novel this compound derivatives. Based on the hypothetical data presented, the phenyl amide derivative (MQCA-04) demonstrates superior potency compared to the ester derivatives and the commercial standard Atrazine across multiple weed species, with acceptable crop selectivity at its effective dose.
The next steps would involve:
-
Mechanistic Confirmation: Further confirming PSII inhibition through chlorophyll fluorescence studies.[19]
-
Expanded SAR: Synthesizing and testing additional amide derivatives to optimize potency and selectivity.
-
Field Trials: Evaluating the lead candidates under real-world field conditions to assess their performance against a broader spectrum of weeds and environmental variables.
By following this structured, evidence-based approach, research organizations can effectively identify and advance promising new herbicidal compounds, contributing to the development of next-generation weed management technologies.
References
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Adewole E., Oke, O.T, & Ojo A. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. Journal of Advance Research in Applied Science. [Link]
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Chem-Impex. (n.d.). This compound. Retrieved from [Link]
-
Liao, X., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. [Link]
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Kage, S., et al. (2024). Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning. ACS Omega. [Link]
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Adewole E., Oke O.T., & Ojo A. (2015). Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential. Journal of Advance Research in Applied Science. [Link]
-
Passel, H. (n.d.). Inhibitors of Photosystem II. Herbicides That Act Through Photosynthesis. Retrieved from [Link]
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Hernández-Díaz, J. A., et al. (2023). The Herbicidal Activity of Nano- and MicroEncapsulated Plant Extracts on the Development of the Indicator Plants Sorghum bicolor and Phaseolus vulgaris and Their Potential for Weed Control. MDPI. [Link]
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Adewole, E., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
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Hopen, H. J., et al. (n.d.). Testing for and Deactivating Herbicide Residues. University of Illinois Extension. Retrieved from [Link]
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Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]
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Kos, J., et al. (2016). Preparation and Herbicidal Activity of Halogenated 8-Hydroxyquinoline-2-carboxanilides. Molecules. [Link]
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Wikipedia. (n.d.). Quinoline. Retrieved from [Link]
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Li, Y., et al. (2024). Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. MDPI. [Link]
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Wan, J., et al. (2018). Herbicidal Activity and Molecular Docking Study of Novel ACCase Inhibitors. PMC. [Link]
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IOCCP. (n.d.). Protocol for the spectrophotometric determination of Chlorophyll a and Phaeopigments. Retrieved from [Link]
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EPPO. (n.d.). PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. EPPO database on PP1 Standards. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Photosystem II inhibitor herbicides. Retrieved from [Link]
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Kim, S. Y., et al. (2025). Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action. Pest Management Science. [Link]
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da Gama, A. N. S., & Soeiro, M. de N. C. (2020). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design. [Link]
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APVMA. (2020). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved from [Link]
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MDPI. (n.d.). Performance of Post-Emergence Herbicides for Weed Control and Soybean Yield in Thailand. MDPI. Retrieved from [Link]
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ResearchGate. (n.d.). Standard procedure for the determination of chlorophyll a by spectroscopic methods. Retrieved from [Link]
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PROMETHEUS Protocols. (n.d.). Chlorophyll extraction and determination. Retrieved from [Link]
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Gao, Y., et al. (2024). Potential Candidate Molecule of Photosystem II Inhibitor Herbicide—Brassicanate A Sulfoxide. MDPI. [Link]
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Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. [Link]
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AHDB. (2020). Appendix 3: AHDB SCEPTREplus Herb post-emergence herbicide screen. Retrieved from [Link]
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European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. Retrieved from [Link]
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SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]
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Marin-Benito, J. M., et al. (2024). Pre-emergence herbicides used in urban and agricultural settings: dissipation and ecological implications. PMC. [Link]
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Eze, F. I., et al. (2022). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. [Link]
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Royal Society of Chemistry. (2025). Design, synthesis, herbicidal activity, and the molecular docking study of novel phenylpyrazole derivatives with strobilurin moi. RSC Publishing. [Link]
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FAO. (n.d.). Efficacy data – Minimum effective dose tests. Pesticide Registration Toolkit. Retrieved from [Link]
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UC IPM. (n.d.). Photosystem II Inhibitors. Retrieved from [Link]
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ResearchGate. (2024). Laboratory Safety Evaluation and Weed Control Potential of Pre- and Post-Emergence Herbicides for Quinoa. Retrieved from [Link]
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Hansatech Instruments. (n.d.). Chlorophyll Content Measurement Introduction. Retrieved from [Link]
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ResearchGate. (2025). Herbicidal Characteristics and Structural Identification of the Potential Active Compounds from Streptomyces sp. KRA17-580. Retrieved from [Link]
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Krátký, M., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014). A Brief History of Quinoline as Antimalarial Agents. Retrieved from [Link]
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Neal, J., & Senesac, A. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 8-methoxyquinoline-5-carboxylic Acid
This document provides essential procedural guidance for the safe handling and disposal of 8-methoxyquinoline-5-carboxylic acid (CAS No. 199871-63-1). As a compound frequently utilized in pharmaceutical development, analytical chemistry, and materials science, its proper management is paramount to ensuring laboratory safety and environmental protection.[1] This guide is intended for researchers, scientists, and drug development professionals who handle this chemical.
The causality behind these protocols is rooted in a fundamental understanding of the compound's chemical properties and associated hazards. Adherence to these steps constitutes a self-validating system of safety, minimizing risk at every stage of the chemical's lifecycle.
Hazard Identification and Risk Assessment
A thorough understanding of the risks associated with this compound is the foundation of its safe management. The primary hazards identified in Safety Data Sheets (SDS) are irritation to the skin, eyes, and respiratory system.[2] While specific ecotoxicity data for this exact compound is limited, related quinoline derivatives are known to be harmful or toxic to aquatic life, making environmental release a significant concern.[3][4]
| Hazard Classification | GHS Hazard Statement | Key Precautionary Action |
| Skin Irritation | H315: Causes skin irritation.[2] | P280: Wear protective gloves/protective clothing.[2] |
| Eye Irritation | H319: Causes serious eye irritation.[2][5] | P280: Wear eye protection/face protection.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| Environmental Hazard | (Precautionary) | P273: Avoid release to the environment.[6] |
Pre-Disposal Handling & Personal Protective Equipment (PPE)
Before any disposal procedure begins, ensuring personal and environmental safety through correct handling and PPE is non-negotiable. The objective is to create a barrier between the researcher and the chemical hazard.
Core Principle: Handle this compound exclusively in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2][7]
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | Prevents direct skin contact, which causes irritation.[2] |
| Eye/Face Protection | ANSI Z87.1 or EN166 compliant safety glasses with side shields, or a face shield. | Protects against accidental splashes or dust particles causing serious eye irritation.[7][8] |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination.[7] |
| Respiratory Protection | Not required for normal handling in a fume hood. Use a NIOSH-approved respirator if handling large quantities or if dust generation is unavoidable. | Prevents inhalation of dust, which can cause respiratory tract irritation.[2][9] |
Waste Segregation and Containerization Protocol
The most critical error in chemical disposal is improper segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions. This compound must be handled as a distinct waste stream.
Incompatible Materials: Keep this compound and its waste away from strong oxidizing agents and strong acids .[6][7][8][10]
Step-by-Step Containerization:
-
Select a Proper Container: Use a clearly designated, leak-proof container made of a compatible material (e.g., high-density polyethylene - HDPE). The container must have a secure, tight-fitting lid.[11][12]
-
Label Immediately: As soon as the first drop of waste is added, label the container with a hazardous waste tag.[12] The label must clearly state "Hazardous Waste: this compound " and list all constituents (including solvents).
-
Keep Closed: The waste container must remain closed at all times except when adding waste.[12] This prevents the release of vapors and protects against spills.
-
Use Secondary Containment: Store the waste container within a larger, chemically resistant tray or tub (secondary containment).[12][13] This precaution contains any potential leaks from the primary container.
Step-by-Step Disposal Procedure
The ultimate destination for this chemical waste is a licensed hazardous waste disposal facility.[7][10] Under no circumstances should this chemical or its solutions be disposed of down the drain. [2][4][14]
Workflow Protocol:
-
Decontamination of Labware:
-
Rinse contaminated glassware (beakers, flasks, etc.) with a suitable solvent (e.g., ethanol or acetone).
-
Collect the initial rinsate as hazardous liquid waste in your designated container. Subsequent rinses with soap and water can typically be discarded to the sanitary sewer, but consult your institution's specific policies.
-
-
Managing Solid Waste:
-
Managing Liquid Waste:
-
Collect all solutions containing this compound (e.g., from reactions, chromatography).
-
Pour the liquid waste carefully into the designated, labeled liquid hazardous waste container.
-
-
Final Disposal Pathway:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area.
-
Arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a contracted licensed hazardous material disposal company.[10] These professionals will ensure the waste is transported and disposed of in compliance with all local and federal regulations, likely via high-temperature incineration.[10]
-
Emergency Procedures for Spills and Exposures
Preparedness is key to mitigating the impact of an accidental release.
| Situation | Immediate Action Protocol |
| Small Spill (<5g solid, <100mL solution) | 1. Alert personnel in the immediate area. 2. Don appropriate PPE (gloves, goggles, lab coat). 3. For solids: Gently sweep up the material to avoid generating dust and place it in the hazardous waste container.[7][8] 4. For liquids: Cover with an inert absorbent material (vermiculite, sand), then collect and place in the waste container.[4] 5. Wipe the area with a damp cloth, placing the cloth in the waste container. 6. Prevent any material from entering drains.[6][9] |
| Large Spill | 1. Evacuate the immediate area. 2. Alert your supervisor and institutional EHS. 3. Secure and control entrance to the area.[4] 4. Await response from trained emergency personnel. |
| Skin Contact | 1. Immediately flush the affected skin with plenty of soap and water.[2][7] 2. Remove contaminated clothing. 3. Seek medical attention if irritation develops or persists.[2] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][5][7] 2. Remove contact lenses if present and easy to do.[2][5] 3. Seek immediate medical attention.[7] |
| Inhalation | 1. Move the affected person to fresh air.[2][7] 2. If breathing is difficult, provide oxygen. 3. Seek medical attention if you feel unwell.[2] |
Waste Minimization Strategies
A core principle of modern laboratory science is green chemistry, which includes proactive waste reduction.
-
Inventory Management: Periodically evaluate your chemical inventory and dispose of unwanted or obsolete chemicals. Purchase only the quantities required for specific projects to avoid generating expired waste.[12][15]
-
Process Modification: Where scientifically permissible, modify experiments to use smaller quantities of the material.
-
Substitution: If possible for your application, investigate whether a less hazardous compound could achieve the same experimental outcome.[15][16]
By integrating these safety protocols, segregation principles, and disposal workflows into your standard laboratory operations, you build a robust system that protects yourself, your colleagues, and the environment from the potential hazards of this compound.
References
-
Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. [Link]
-
MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1. Cleanchem Laboratories. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
This compound. PubChem. [Link]
-
Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
Screening Assessment Quinoline. (2011). Environment Canada & Health Canada. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
Laboratory Chemical Waste Management. CSIR IIP. [Link]
-
Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025-05-21). Daniels Health. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. nj.gov [nj.gov]
- 5. fishersci.com [fishersci.com]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. ptb.de [ptb.de]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. chemos.de [chemos.de]
- 15. acewaste.com.au [acewaste.com.au]
- 16. iip.res.in [iip.res.in]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
